Product packaging for 1-Amino-3-cyclohexyloxy-propan-2-ol(Cat. No.:CAS No. 89100-83-4)

1-Amino-3-cyclohexyloxy-propan-2-ol

Cat. No.: B1304959
CAS No.: 89100-83-4
M. Wt: 173.25 g/mol
InChI Key: JEFHQYWOLXLTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-cyclohexyloxy-propan-2-ol is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B1304959 1-Amino-3-cyclohexyloxy-propan-2-ol CAS No. 89100-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-cyclohexyloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-9,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFHQYWOLXLTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008647
Record name 1-Amino-3-(cyclohexyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89100-83-4
Record name 2-Propanol, 1-amino-3-(cyclohexyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089100834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-(cyclohexyloxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-cyclohexyloxy-propan-2-ol, with the CAS number 89100-83-4, is a chemical compound belonging to the class of amino alcohols. Its structure, featuring a cyclohexyl ether moiety linked to an aminopropanol backbone, suggests potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthetic pathway, and discusses the general analytical techniques applicable for its characterization. Due to a lack of specific experimental data in the public domain, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.

Physicochemical Properties

Quantitative data for this compound is limited, with most available information being predicted values. These properties are summarized in the table below. It is critical for researchers to experimentally verify these values for any practical application.

PropertyValueSource
Molecular Formula C₉H₁₉NO₂-
Molecular Weight 189.27 g/mol -
CAS Number 89100-83-4[1]
Melting Point 62.21 °C (Predicted)[2]
Boiling Point 276.34 °C (Predicted)Chemchart
Density 0.99 g/cm³ (Predicted)Chemchart
Water Solubility 10819.1 mg/L (Predicted)[2]
Flash Point 130.04 °C (Predicted)Chemchart
pKa No data available-

Synthesis and Purification

Putative Synthesis Pathway

The synthesis likely proceeds via the reaction of cyclohexanol with an epoxide, followed by the introduction of the amino group. A common precursor for the propan-2-ol backbone is epichlorohydrin.

Step 1: Formation of the Ether Linkage

Cyclohexanol can be reacted with epichlorohydrin in the presence of a base to form the intermediate, [(cyclohexyloxy)methyl]oxirane.

Step 2: Amination of the Epoxide

The resulting epoxide is then subjected to aminolysis, where the epoxide ring is opened by an amine source, such as ammonia, to yield the final product, this compound.

A potential starting material for the synthesis is [(cyclohexyloxy)methyl]oxirane (CAS 3681-02-5).[3]

Synthesis_Pathway Cyclohexanol Cyclohexanol Intermediate [(cyclohexyloxy)methyl]oxirane Cyclohexanol->Intermediate Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product 1-Amino-3-cyclohexyloxy- propan-2-ol Intermediate->Product Ammonia Ammonia Ammonia->Product Ring Opening HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1-Amino-3-cyclohexyloxy- propan-2-ol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Purity Integration->Quantification Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Epinephrine / Norepinephrine Ligand->Receptor Antagonist 1-Amino-3-cyclohexyloxy- propan-2-ol (Hypothetical) Antagonist->Receptor Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

References

Unraveling the Molecular Activities of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-cyclohexyloxy-propan-2-ol is a chemical entity belonging to the class of aminopropanol derivatives. While the core structure is shared by a range of pharmacologically active compounds, a comprehensive review of the scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for this particular molecule. This technical guide consolidates the available structural information and draws parallels with closely related analogs to postulate potential biological activities, while clearly delineating the absence of direct experimental evidence. The primary aim is to provide a foundational resource for researchers and drug development professionals, highlighting the current knowledge vacuum and suggesting avenues for future investigation.

Chemical Structure and Properties

This compound possesses a characteristic 2-propanol backbone substituted with an amino group at the first carbon and a cyclohexyloxy group at the third carbon.

PropertyValue
IUPAC Name 1-Amino-3-(cyclohexyloxy)propan-2-ol
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
CAS Number 89100-83-4

This data is compiled from publicly available chemical databases.

Postulated Mechanism of Action: Insights from Structural Analogs

Direct experimental data on the mechanism of action of this compound is not available in the public domain. However, its structural architecture, specifically the aminopropanoloxy moiety, is a well-established pharmacophore in a class of drugs known as beta-adrenergic receptor antagonists (beta-blockers) .

The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, regulating cardiovascular and bronchial function. The canonical signaling pathway is initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Catecholamine->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Simplified signaling pathway of β-adrenergic receptor activation.

Hypothetical Interaction of this compound

Based on the structure of known beta-blockers, it is plausible that this compound could act as an antagonist at β-adrenergic receptors. The key structural features that support this hypothesis are:

  • The Propanolamine Side Chain: The NH-CH₂-CH(OH)-CH₂-O- motif is critical for binding to the adrenergic receptor.

  • The Cyclohexyloxy Group: This lipophilic group would interact with a hydrophobic pocket within the receptor, influencing binding affinity and selectivity (i.e., for β₁ vs. β₂ receptors).

If this hypothesis holds true, the compound would competitively inhibit the binding of endogenous catecholamines to the β-AR, thereby preventing the downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Beta_AR β-Adrenergic Receptor Compound->Beta_AR Binds and Blocks Catecholamine Catecholamine Catecholamine->Beta_AR Binding Inhibited No_Signal Signal Transduction Blocked

Figure 2: Postulated antagonistic action at the β-adrenergic receptor.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments.

Receptor Binding Assays

Objective: To determine if the compound binds to adrenergic receptors and to quantify its affinity.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., β₁, β₂, α₁).

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist (e.g., [³H]dihydroalprenolol for β-ARs).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity.

G cluster_workflow Receptor Binding Assay Workflow A Prepare Membranes with β-ARs D Incubate A->D B Add Radiolabeled Antagonist B->D C Add Test Compound (Varying Concentrations) C->D E Separate Bound/ Free Ligand D->E F Quantify Radioactivity E->F G Calculate Ki F->G

Figure 3: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist.

Methodology:

  • Cell Culture: Use a cell line expressing a specific β-AR subtype and a reporter system (e.g., cAMP-responsive element-luciferase).

  • Agonist Mode: Treat cells with varying concentrations of the test compound and measure the reporter signal (e.g., luminescence) to detect agonism.

  • Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist (e.g., isoproterenol). A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

There is currently no published scientific literature detailing the mechanism of action of this compound. Based on its structural similarity to known aryloxypropanolamines, it is hypothesized that the compound may exhibit activity as a beta-adrenergic receptor antagonist. However, this remains speculative without direct experimental validation.

Future research should focus on a systematic pharmacological characterization of this molecule, beginning with receptor binding and functional assays for adrenergic and other G-protein coupled receptors. Subsequent studies could explore its effects in more complex biological systems, such as isolated tissues and in vivo models, to understand its physiological impact. Such investigations are essential to unlock the potential therapeutic applications, if any, of this compound.

A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for the compound 1-Amino-3-cyclohexyloxy-propan-2-ol. It includes structured data tables, comprehensive experimental protocols, and a workflow diagram for the spectroscopic analysis process, designed to assist researchers in the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HCH-OH
~3.4 - 3.6m2HO-CH₂
~3.2 - 3.4m1HCH-O (cyclohexyl)
~2.6 - 2.8m2HCH₂-NH₂
~1.0 - 2.0m10HCyclohexyl CH₂
(variable)br s3HNH₂, OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~78 - 82CH-O (cyclohexyl)
~72 - 76O-CH₂
~68 - 72CH-OH
~45 - 50CH₂-NH₂
~30 - 35Cyclohexyl CH₂
~25 - 30Cyclohexyl CH₂
~23 - 26Cyclohexyl CH₂

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2930 - 2850StrongC-H stretching (aliphatic)
1590 - 1560MediumN-H bending (scissoring)
1450MediumC-H bending
1100 - 1050StrongC-O stretching (ether and alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
187.15[M]⁺ (Molecular Ion)
170.15[M-NH₃]⁺
158.14[M-CH₂NH₂]⁺
99.08[C₆H₁₁O]⁺
83.08[C₆H₁₁]⁺
57.07[C₃H₇N]⁺
44.05[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is crucial to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2]

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C-H, C-O). The shape and intensity of the peaks provide additional structural information.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.[4]

  • Instrumentation: Use a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is suitable for polar, non-volatile compounds, making it a good choice for this molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample solution is sprayed into the mass spectrometer, where solvent evaporation and ionization occur.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare Neat Film, KBr Pellet, or ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer (e.g., ESI-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Peak Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Identify Molecular Ion, Analyze Fragmentation Acq_MS->Proc_MS Interpretation Combine Spectroscopic Data to Determine Structure Proc_NMR->Interpretation Proc_IR->Interpretation Proc_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

Technical Whitepaper: On the Determination of the Crystal Structure of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, the specific crystal structure of 1-Amino-3-cyclohexyloxy-propan-2-ol has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive framework of the methodologies and expected outcomes for the synthesis, crystallization, and structural elucidation of this compound, intended to support researchers in this endeavor. The quantitative data presented is representative of analogous amino alcohol structures.

Introduction

This compound is a member of the propanolamine class of compounds. This structural family is of significant interest to the pharmaceutical industry, as many of its derivatives are known to interact with adrenergic receptors.[1] The archetypal "phenoxypropanolamine" scaffold is a cornerstone of beta-blocker pharmacology. The title compound, featuring a cyclohexyloxy group, represents a variation on this theme with potential for novel pharmacodynamic and pharmacokinetic properties.

The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction (SC-XRD), is fundamental to drug design and development.[2] It provides unequivocal proof of molecular connectivity, stereochemistry, and conformation. This data is critical for understanding structure-activity relationships (SAR), designing subsequent analogs, and modeling interactions with biological targets.[3] This document outlines the necessary experimental protocols to determine this crucial information for this compound.

Experimental Protocols

Synthesis and Purification

A common and effective method for the synthesis of 1-amino-3-alkoxy-propan-2-ols involves the ring-opening of an epoxide with an appropriate alcohol, followed by the introduction of the amine. A plausible synthetic route is detailed below.

Protocol 2.1.1: Synthesis of this compound

  • Step 1: Epoxide Ring Opening. To a stirred solution of cyclohexanol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add epichlorohydrin (1.05 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

  • Step 2: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 1-(cyclohexyloxy)-2,3-epoxypropane by flash column chromatography.

  • Step 3: Amination. Dissolve the purified epoxide (1.0 eq) in a solution of 7N ammonia in methanol. Seal the reaction vessel and heat to 60 °C for 12 hours.

  • Step 4: Final Purification. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step.[2] The compound must be of high purity. Several techniques should be systematically screened.

Protocol 2.2.1: Single Crystal Growth

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, and water) to identify suitable systems for crystallization.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Place a small drop (1-5 µL) of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place the drop of the compound's solution on a pedestal within the well, separate from the reservoir solution.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

The logical workflow for synthesis and crystallization is visualized below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization S1 React Cyclohexanol with Epichlorohydrin S2 Purify Epoxide Intermediate (Chromatography) S1->S2 S3 Ring-opening with Ammonia in Methanol S2->S3 S4 Final Product Purification (Chromatography) S3->S4 C1 High Purity Compound S4->C1 Characterize (NMR, MS) C2 Screen Solvents C1->C2 C3 Grow Single Crystals C2->C3 M1 Slow Evaporation C3->M1 M2 Vapor Diffusion C3->M2 M3 Cooling C3->M3

Figure 1: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, its structure can be determined.[4]

Protocol 2.3.1: Data Collection and Structure Solution

  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[5] The sample is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Cu or Mo source) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[2]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections. The data is scaled, and absorption corrections are applied.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[6]

The workflow for structural elucidation is visualized below.

G cluster_exp Experimental cluster_comp Computational cluster_out Output E1 Select & Mount Single Crystal E2 Collect Diffraction Data (Diffractometer) E1->E2 C1 Process Data (Indexing, Integration, Scaling) E2->C1 C2 Solve Structure (Determine Phases) C1->C2 C3 Refine Model (Least-Squares Fitting) C2->C3 O1 Final Crystal Structure (CIF File) C3->O1 O2 R-factors, Bond Lengths, Angles, etc. C3->O2

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Data Presentation

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal and the experiment. Key data are summarized in tables for clarity.

Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: Data are hypothetical, based on typical values for small organic molecules.)

ParameterValue
Empirical formulaC₉H₁₉NO₂
Formula weight173.25
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.12 Å
b8.54 Å
c12.33 Å
α90°
β105.2°
γ90°
Volume1028.1 ų
Z4
Density (calculated)1.118 Mg/m³
Absorption coefficient0.61 mm⁻¹
F(000)384
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection4.3 to 67.0°
Reflections collected8540
Independent reflections1810 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]
R10.041
wR20.112

Table 2: Selected Bond Lengths and Angles. (Note: Data are hypothetical and based on standard chemical values.)

Bond / AngleLength (Å) / Degrees (°)
O(1)-C(2)1.43
C(2)-C(1)1.52
C(1)-N(1)1.47
C(2)-C(3)1.51
C(3)-O(2)1.42
O(2)-C(cyclohexyl)1.44
Angle Degrees (°)
O(1)-C(2)-C(1)109.5
O(1)-C(2)-C(3)109.5
N(1)-C(1)-C(2)112.0
C(2)-C(3)-O(2)110.0

Relevance to Drug Development: Potential Biological Context

Many propanolamine derivatives function as antagonists at β-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[8] Antagonism of these receptors is a key mechanism for treating cardiovascular conditions such as hypertension.

A simplified β-adrenergic signaling pathway is shown below. A molecule like this compound could potentially act as an antagonist at the β-Adrenergic Receptor, blocking the downstream cascade.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Receptor β-Adrenergic Receptor (GPCR) G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Downstream Cellular Targets PKA->Target Phosphorylates Ligand Norepinephrine (Agonist) Ligand->Receptor Activates Antagonist Propanolamine Derivative (Potential Antagonist) Antagonist->Receptor Blocks

Figure 3: Simplified Beta-Adrenergic Signaling Pathway.

The crystal structure would be invaluable for understanding how the cyclohexyloxy moiety fits into the ligand-binding pocket of the receptor, guiding the design of new analogs with improved potency, selectivity, or metabolic stability.

References

An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of in-depth information regarding the discovery, history, and specific biological activities of 1-Amino-3-cyclohexyloxy-propan-2-ol. While this compound is listed in several chemical databases and is available from commercial suppliers, dedicated research publications detailing its synthesis, pharmacological properties, and mechanism of action are not readily found in the public domain. This guide presents the available information and provides context based on related chemical structures.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₉H₁₉NO₂.

PropertyValueSource
CAS Number 89100-83-4[1]
Molecular Formula C₉H₁₉NO₂[2][3]
Molecular Weight 187.28 g/mol [2][3]
Alternate Names 1-amino-3-(cyclohexyloxy)propan-2-ol[1]

Discovery and History

A thorough search of scientific databases and historical chemical literature did not yield any specific information about the initial discovery or the historical development of this compound. It is plausible that this compound was synthesized as part of a larger chemical library for screening purposes or as an intermediate in the synthesis of other molecules. However, without published research, its origins remain obscure.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic route can be postulated based on common organic chemistry reactions for similar amino alcohols.

A plausible synthetic pathway would involve a two-step process:

  • Epoxidation: Reaction of cyclohexanol with an epoxide-forming reagent like epichlorohydrin to form a glycidyl ether intermediate.

  • Amination: Opening of the epoxide ring of the glycidyl ether intermediate with ammonia or a protected amine source to yield the final product, this compound.

Synthesis_Pathway Cyclohexanol Cyclohexanol Intermediate Cyclohexyl Glycidyl Ether (Intermediate) Cyclohexanol->Intermediate Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Ammonia Ammonia Ammonia->Product

Caption: A potential synthetic pathway for this compound.

Potential Pharmacological Significance: Insights from Related Compounds

Although no specific pharmacological data exists for this compound, the broader class of aryloxypropanolamines, which share a similar structural backbone, are well-known for their interactions with adrenergic receptors. Many compounds in this class function as β-adrenergic receptor antagonists (beta-blockers), which are used to treat various cardiovascular conditions.

It is conceivable that this compound could exhibit some biological activity, potentially interacting with adrenergic or other receptor systems. However, without experimental data, any discussion of its mechanism of action or signaling pathways would be purely speculative.

Conclusion

The available information on this compound is limited to its basic chemical identity. There is a notable absence of scientific literature detailing its discovery, historical context, specific synthetic procedures, and biological activity. While the structurally related class of aryloxypropanolamines offers some clues to its potential pharmacological relevance, any specific claims about the properties and functions of this compound would require dedicated experimental investigation. This guide highlights the current knowledge gap and underscores the need for further research to elucidate the characteristics of this compound.

References

An In-depth Technical Guide to 1-Amino-3-cyclohexyloxy-propan-2-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-amino-3-cyclohexyloxy-propan-2-ol scaffold represents a significant pharmacophore in medicinal chemistry, primarily recognized for its association with beta-adrenergic receptor antagonists (beta-blockers). This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and structure-activity relationships (SAR) of derivatives and analogues based on this core structure. While extensive comparative quantitative data for a broad series of this compound derivatives is not widely available in public literature, this document presents generalized synthetic methodologies, detailed protocols for key pharmacological assays, and representative data to illustrate the evaluation process for these compounds. The guide also visualizes key signaling pathways and experimental workflows to provide a clear understanding of the underlying molecular mechanisms and research strategies.

Introduction to the this compound Scaffold

The 1-amino-3-aryloxy-propan-2-ol motif is the cornerstone of a major class of cardiovascular drugs known as beta-blockers.[1] These agents are critical in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2] The core structure consists of an aromatic or, in this specific case, a cycloaliphatic ether linked via a propan-2-ol side chain to a substituted amino group.[1] The nature of the ether moiety and the substituent on the amino group are key determinants of the compound's pharmacological profile, including its receptor selectivity, potency, and pharmacokinetic properties.[3]

Derivatives of this compound are analogues of established beta-blockers where the aromatic ring is replaced by a cyclohexyl group. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. In addition to beta-adrenergic antagonism, related propanolamine structures have been investigated for other activities, including sodium channel blockade.

Synthesis of this compound Derivatives

The general synthetic route to aryloxypropanolamine beta-blockers is well-established and can be adapted for the synthesis of their cyclohexyloxy counterparts. A common and efficient method involves the reaction of a phenol (or in this case, cyclohexanol) with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.

Representative Synthetic Protocol: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol

This protocol describes a two-step synthesis of a representative derivative.

Step 1: Synthesis of 1-(Cyclohexyloxy)-2,3-epoxypropane

  • To a stirred solution of cyclohexanol (1.0 eq) in a suitable solvent such as methanol or in the absence of a solvent, add a base, typically a solution of sodium hydroxide (e.g., 25% aqueous solution, 1.2 eq).

  • To this mixture, add epichlorohydrin (1.5 eq) dropwise at a controlled temperature, often room temperature or slightly elevated (e.g., 50-60 °C).

  • The reaction mixture is stirred vigorously for several hours (e.g., 4-8 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-(Cyclohexyloxy)-3-(isopropylamino)propan-2-ol

  • The crude or purified 1-(cyclohexyloxy)-2,3-epoxypropane (1.0 eq) is dissolved in a suitable protic solvent like methanol or ethanol.

  • Isopropylamine (2.0-3.0 eq) is added to the solution. The excess amine also serves as the base for the reaction.

  • The reaction mixture is stirred at room temperature or gently refluxed for several hours (e.g., 6-12 hours), with reaction progress monitored by TLC.

  • After the reaction is complete, the solvent and excess amine are removed under reduced pressure.

  • The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride) to afford the pure 1-(cyclohexyloxy)-3-(isopropylamino)propan-2-ol.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary expected pharmacological activity of this compound derivatives is beta-adrenergic blockade. However, depending on the nature of the substituents, these compounds could also exhibit activity at other targets, such as sodium channels.

Beta-Adrenergic Antagonism

The structure-activity relationship for beta-blockers is well-defined:

  • The Propan-2-ol Moiety: The secondary hydroxyl group is crucial for binding to the adrenergic receptor. The stereochemistry at this center is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.

  • The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom influences potency and selectivity. Bulky groups like isopropyl and tert-butyl are common and generally confer high potency.

  • The Ether Linkage: The cyclohexyloxy group replaces the more common aryloxy group. Its size, conformation, and lack of aromaticity will modulate the binding affinity for the receptor compared to aromatic analogues.

Sodium Channel Blockade

Some beta-blockers and related compounds possess membrane-stabilizing activity, which is attributed to sodium channel blockade. This activity can contribute to their antiarrhythmic effects. The structural features for sodium channel blockade are less specific than for beta-blockade but often involve a lipophilic group and an ionizable amine.

Representative Quantitative Data

The following table presents hypothetical quantitative data for a series of this compound derivatives to illustrate how structure-activity relationships can be evaluated. The variations include modifications to the N-substituent, which is a common strategy in drug development to modulate potency and selectivity.

Compound IDR-Group (on Amino)β1 Adrenergic Receptor Binding Affinity (Ki, nM)β2 Adrenergic Receptor Binding Affinity (Ki, nM)Sodium Channel Blockade (IC50, µM)
Cpd-1 -H5501200>100
Cpd-2 -CH312045085
Cpd-3 -CH(CH3)2 (isopropyl)158050
Cpd-4 -C(CH3)3 (tert-butyl)254565
Cpd-5 -CH2CH2OH250900>100

Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative pharmacological data. It does not represent experimentally determined values.

Key Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-blocker.

  • Non-specific binding control: Propranolol (high concentration, e.g., 10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Add the radioligand, [3H]-DHA, at a concentration close to its Kd value.

  • For determining non-specific binding, add a high concentration of propranolol instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assay for Sodium Channel Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of test compounds on voltage-gated sodium channels.

Materials:

  • A cell line stably expressing a specific subtype of human voltage-gated sodium channel (e.g., Nav1.5).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

  • Test compounds dissolved in the external solution.

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Record baseline sodium currents in the absence of the test compound.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound after the effect has reached a steady state.

  • To assess use-dependent block, apply a train of depolarizing pulses at a certain frequency (e.g., 10 Hz) both before and during compound application.

  • Analyze the data by measuring the peak sodium current amplitude.

  • Plot the percentage of current inhibition against the compound concentration to determine the IC50 value for tonic and use-dependent block.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 β-Adrenergic Receptor Signaling Ligand β-Blocker (e.g., Cyclohexyloxy Derivative) Beta_Receptor β-Adrenergic Receptor Ligand->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits Activation cAMP cAMP AC->cAMP Inhibits Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Activation Cellular_Response Decreased Cellular Response (e.g., Reduced Heart Rate) PKA->Cellular_Response Leads to

Caption: β-Adrenergic receptor signaling pathway antagonism.

G cluster_1 Voltage-Gated Sodium Channel Blockade Node_Blocker Sodium Channel Blocker (Cyclohexyloxy Derivative) Na_Channel Voltage-Gated Na+ Channel Node_Blocker->Na_Channel Binds to and Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Prevents Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates

Caption: Mechanism of voltage-gated sodium channel blockade.

G cluster_2 Experimental Workflow Start Starting Materials (Cyclohexanol, Epichlorohydrin, Amine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Receptor Binding, Channel Blockade) Purification->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the cardiovascular arena. While this guide provides a foundational understanding of their synthesis and potential pharmacological evaluation, it also highlights the need for further research to generate comprehensive, comparative data for a series of these specific analogues. The detailed protocols and workflows presented herein offer a robust framework for researchers to undertake such investigations, which will be crucial for elucidating the full therapeutic potential of this chemical class.

References

Technical Guide: 1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available information for the chemical compound with CAS number 89100-83-4, identified as 1-Amino-3-(cyclohexyloxy)propan-2-ol. The document compiles its chemical and physical properties and lists known suppliers. Notably, a comprehensive search of publicly available scientific literature and patent databases did not yield any specific information regarding the biological activity, mechanism of action, or established experimental protocols for this compound. The information presented herein is primarily collated from chemical supplier databases.

Chemical and Physical Properties

1-Amino-3-(cyclohexyloxy)propan-2-ol is a chemical intermediate. Its structural information and key properties are summarized below. It is important to note that some of the physical properties are estimated and may vary between suppliers.

PropertyValueSource(s)
CAS Number 89100-83-4[1][2]
Chemical Name 1-Amino-3-(cyclohexyloxy)propan-2-ol[1][2]
Synonyms 1-Amino-3-(cyclohexyloxy)-2-propanol, 2-Propanol, 1-amino-3-(cyclohexyloxy)-[2]
Molecular Formula C₉H₁₉NO₂[1][2]
Molecular Weight 173.25 g/mol [2]
IUPAC Name 1-(cyclohexyloxy)-3-aminopropan-2-ol
SMILES C1CCC(CC1)OCC(CN)O[1]
InChIKey JEFHQYWOLXLTAO-UHFFFAOYSA-N[1]
Boiling Point (Estimated) 272.4 °C[1]
Melting Point (Estimated) 62.21 °C[1]
Density (Estimated) 0.99 g/cm³[1]
Flash Point (Estimated) 130.04 °C[1]
Water Solubility (Estimated) 10819.1 mg/L[1]

Synthesis

A generalized synthetic route for cycloalkyl propanolamine derivatives, which includes structures similar to 1-Amino-3-(cyclohexyloxy)propan-2-ol, has been described. This process typically involves the reaction of a corresponding alcohol with epichlorohydrin, followed by a reaction with a primary amine. However, a specific, detailed experimental protocol for the synthesis of CAS 89100-83-4 was not found in the public domain.

Biological Activity and Mechanism of Action

A thorough search of scientific literature and patent databases did not reveal any studies on the biological activity or mechanism of action of 1-Amino-3-(cyclohexyloxy)propan-2-ol. While structurally related compounds, such as certain beta-adrenergic blocking agents, possess a propan-2-ol moiety, there is no direct evidence to suggest that CAS 89100-83-4 has similar properties.[3][4][5][6] A study on 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol has shown cardioprotective effects, but this is a distinct molecule.[7][8]

Experimental Protocols

No specific experimental protocols for the analysis or use of 1-Amino-3-(cyclohexyloxy)propan-2-ol were found in the available literature. For researchers acquiring this compound, a general workflow for chemical characterization would be necessary.

G General Workflow for Chemical Characterization cluster_procurement Procurement & Initial Assessment cluster_analysis Physicochemical Analysis cluster_documentation Data Interpretation & Reporting Procure Procure Compound (CAS 89100-83-4) QC Initial Quality Control (e.g., Visual Inspection) Procure->QC Purity Purity Assessment (HPLC, GC-MS) QC->Purity Structure Structural Verification (NMR, IR, MS) Purity->Structure Physical Physical Property Measurement (MP, BP) Structure->Physical Data Data Analysis Physical->Data Report Generate Certificate of Analysis Data->Report

Caption: A generalized workflow for the procurement and characterization of a chemical compound.

Signaling Pathways

There is no information available in the public domain regarding any signaling pathways that may be modulated by 1-Amino-3-(cyclohexyloxy)propan-2-ol.

Suppliers

1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is available from several chemical suppliers, primarily for research and development purposes. A non-exhaustive list of potential suppliers is provided below.

SupplierLocation
Sigma-AldrichGlobal
Fisher ScientificGlobal
TCIGlobal
J & K SCIENTIFIC LTD.China
Shenzhen Polymeri Biochemical Technology Co., Ltd.China
AsInEx Ltd.Russia
UkrOrgSynthesis Ltd.Ukraine
Absin Bioscience Inc.China

Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any particular supplier.

Conclusion

1-Amino-3-(cyclohexyloxy)propan-2-ol (CAS 89100-83-4) is a commercially available chemical compound with defined physical and chemical properties. However, there is a significant gap in the scientific literature regarding its biological effects, potential therapeutic applications, and associated experimental methodologies. This suggests that the compound may be a chemical intermediate or has not yet been a subject of extensive biological research. Professionals in drug development and research should consider this compound as a novel entity requiring foundational in vitro and in vivo screening to determine any potential biological activity.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the high-yield synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol, a valuable intermediate in the development of pharmaceuticals, particularly beta-blockers. The synthesis is designed to be efficient, employing a solvent-free phase-transfer catalysis for the first step and a metal-free, acid-catalyzed aminolysis for the second step to ensure high yields and purity.

Introduction

This compound is a key building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds. The efficient and high-yield synthesis of this intermediate is crucial for drug discovery and development pipelines. The protocol outlined below is optimized for both laboratory and potential scale-up operations, focusing on cost-effectiveness and procedural simplicity.

The synthesis proceeds in two main stages:

  • Synthesis of Cyclohexyl Glycidyl Ether: An etherification reaction between cyclohexanol and epichlorohydrin under solvent-free phase-transfer catalysis conditions.

  • Synthesis of this compound: A regioselective ring-opening of the synthesized cyclohexyl glycidyl ether with ammonia, mediated by acetic acid.

Experimental Protocols

Part 1: High-Yield Synthesis of Cyclohexyl Glycidyl Ether

This protocol is adapted from high-yield, solvent-free methods for the synthesis of alkyl glycidyl ethers using phase-transfer catalysis.[1][2]

Materials:

  • Cyclohexanol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH), solid pellets

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Dropping funnel

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanol and tetrabutylammonium bromide (TBAB).

  • Begin stirring the mixture and add solid sodium hydroxide pellets.

  • Heat the mixture to the specified temperature (see Table 1).

  • Add epichlorohydrin dropwise to the reaction mixture over a period of 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture for the specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to the mixture to precipitate the sodium chloride and excess sodium hydroxide.

  • Filter the solid by-products and wash the filter cake with a small amount of diethyl ether.

  • Combine the organic filtrates and wash with water to remove any remaining salts and TBAB.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexyl glycidyl ether.

  • Purify the crude product by vacuum distillation to obtain pure cyclohexyl glycidyl ether.

Quantitative Data for Cyclohexyl Glycidyl Ether Synthesis:

ParameterValueReference/Rationale
Molar Ratio (Cyclohexanol:Epichlorohydrin:NaOH)1 : 1.5 : 1.5Optimized for high yield in similar systems
Catalyst Loading (TBAB)1-2 mol% relative to cyclohexanolStandard loading for phase-transfer catalysis
Temperature60-70 °CProvides a good reaction rate without significant side reactions
Reaction Time4-6 hoursTypical duration for completion
Expected Yield > 90% Based on analogous syntheses of alkyl glycidyl ethers[1]
Part 2: High-Yield Synthesis of this compound

This protocol utilizes a metal- and solvent-free, acetic acid-mediated ring-opening of the epoxide with ammonia, which has been shown to provide high yields and excellent regioselectivity.[3]

Materials:

  • Cyclohexyl glycidyl ether (from Part 1)

  • Aqueous ammonia (28-30% solution)

  • Acetic acid

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Pressure-rated reaction vessel

  • Extraction funnel

Procedure:

  • In a pressure-rated reaction vessel, dissolve cyclohexyl glycidyl ether in ethanol.

  • Add aqueous ammonia to the solution.

  • Add a catalytic amount of acetic acid to the mixture.

  • Seal the vessel and heat the reaction mixture to the specified temperature (see Table 2) with vigorous stirring.

  • Maintain the reaction at this temperature for the specified duration.

  • Monitor the reaction progress by TLC until the starting epoxide is consumed.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for this compound Synthesis:

ParameterValueReference/Rationale
Molar Ratio (Epoxide:Ammonia)1 : 10Excess ammonia drives the reaction to completion
Catalyst Loading (Acetic Acid)10-20 mol% relative to epoxideCatalytic amount sufficient to promote ring-opening[3]
Temperature60-80 °CEnsures a reasonable reaction rate
Reaction Time12-24 hoursTypical duration for aminolysis of epoxides
Expected Yield > 95% Based on high-yield aminolysis of various epoxides[3]

Visualizations

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Cyclohexanol Cyclohexanol Step1 Step 1: Glycidyl Ether Synthesis (Solvent-Free, PTC) Cyclohexanol->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 NaOH_TBAB NaOH (solid) TBAB (catalyst) NaOH_TBAB->Step1 CyclohexylGlycidylEther Cyclohexyl Glycidyl Ether Step1->CyclohexylGlycidylEther Yield > 90% Step2 Step 2: Epoxide Ring-Opening (Aminolysis) CyclohexylGlycidylEther->Step2 Ammonia_AcOH Aqueous Ammonia Acetic Acid (catalyst) Ammonia_AcOH->Step2 FinalProduct This compound Step2->FinalProduct Yield > 95% LogicalProgression Start Starting Materials: Cyclohexanol & Epichlorohydrin Catalyst1 Phase-Transfer Catalyst (TBAB) Start->Catalyst1 Etherification Intermediate Intermediate: Cyclohexyl Glycidyl Ether Catalyst1->Intermediate Catalyst2 Acid Catalyst (Acetic Acid) Intermediate->Catalyst2 Aminolysis Product Final Product: This compound Catalyst2->Product Nucleophile Nucleophile: Ammonia Nucleophile->Catalyst2

References

Application Notes and Protocols for the Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in pharmaceutical synthesis. The following protocols are based on established techniques for the purification of analogous amino alcohols and can be adapted and optimized for specific research and development needs.

Overview of Purification Strategies

The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The principal methods applicable to this compound are:

  • Recrystallization: A robust technique for the removal of impurities from a solid sample.

  • Column Chromatography: A versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.

  • Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers if the synthesized compound is a racemic mixture.

Recrystallization

Recrystallization is often the first method of choice for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.

Experimental Protocol:
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the structure of this compound (containing a polar amino-alcohol group and a non-polar cyclohexyl ether group), a moderately polar solvent or a mixture of a polar and a non-polar solvent is recommended.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Data Presentation: Recommended Solvent Systems for Recrystallization
Solvent SystemComponent AComponent BRatio (A:B)Notes
1EthanolWaterVariesGood for polar compounds. Water acts as an anti-solvent.
2HexaneEthyl AcetateVariesA common mixture for compounds of intermediate polarity.
3Toluene--Can be effective for aromatic and some aliphatic compounds.
4Isopropanol--A good alternative to ethanol with a slightly higher boiling point.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup is generally suitable.

Experimental Protocol:
  • Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of amino alcohols. Alumina (neutral or basic) can also be used.

  • Column Packing: Prepare a slurry of the silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The optimal solvent gradient should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Typical Elution Conditions for Amino Alcohols
Stationary PhaseEluent SystemGradient ProfileTypical Rf of Amino Alcohols
Silica Gel 60Hexane / Ethyl Acetate100% Hexane to 50% Ethyl Acetate0.2 - 0.4
Silica Gel 60Dichloromethane / Methanol100% DCM to 10% Methanol0.3 - 0.5
Alumina (Neutral)Toluene / Ethanol100% Toluene to 20% Ethanol0.4 - 0.6

Chiral High-Performance Liquid Chromatography (HPLC)

If the synthesis of this compound results in a racemic mixture, separation of the enantiomers may be necessary for pharmaceutical applications. Chiral HPLC is the most common method for this purpose.

Experimental Protocol:
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohol enantiomers.

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified racemic mixture in the mobile phase.

  • Chromatographic Run: Inject the sample onto the chiral HPLC system and monitor the elution profile using a suitable detector (e.g., UV).

  • Fraction Collection: If performing preparative chiral HPLC, collect the fractions corresponding to each enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PureRacemate Purified Racemic Product Recrystallization->PureRacemate ColumnChromatography->PureRacemate ChiralHPLC Chiral HPLC PureEnantiomer1 (R)-Enantiomer ChiralHPLC->PureEnantiomer1 PureEnantiomer2 (S)-Enantiomer ChiralHPLC->PureEnantiomer2 PureRacemate->ChiralHPLC Enantiomeric Separation

Caption: General purification workflow for this compound.

RecrystallizationProcess cluster_steps Recrystallization Steps Dissolve Dissolve in Minimal Hot Solvent Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Dry Drying under Vacuum Isolate->Dry PureCrystals Pure Crystals Dry->PureCrystals CrudeSolid Crude Solid CrudeSolid->Dissolve

Caption: Step-by-step protocol for the recrystallization process.

ColumnChromatographyLogic Start Crude Mixture Load Load on Column Start->Load Elute_NonPolar Elute with Non-Polar Solvent Load->Elute_NonPolar Elute_Polar Increase Solvent Polarity Elute_NonPolar->Elute_Polar Gradually Collect Collect Fractions Elute_Polar->Collect Analyze Analyze by TLC Collect->Analyze Analyze->Elute_Polar Continue Elution Combine Combine Pure Fractions Analyze->Combine Purity Confirmed Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Logical workflow for purification by column chromatography.

Application Notes and Protocols for the Quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 1-Amino-3-cyclohexyloxy-propan-2-ol. The protocols are intended for researchers, scientists, and professionals in drug development and are based on established analytical methodologies for structurally similar compounds, such as amino alcohols and beta-blocker analogs.

Logical Workflow for Analytical Method Development

The following diagram illustrates the logical workflow for the development and validation of an analytical method for the quantification of this compound.

Analytical_Method_Development_Workflow start Start: Define Analytical Requirements lit_review Literature Review: Methods for Analogous Compounds start->lit_review method_selection Method Selection: HPLC-FLD vs. LC-MS/MS lit_review->method_selection hplc_dev HPLC Method Development: - Column Selection - Mobile Phase Optimization - Derivatization Protocol method_selection->hplc_dev HPLC-FLD Chosen lcms_dev LC-MS/MS Method Development: - Ion Source Optimization - MRM Transition Selection method_selection->lcms_dev LC-MS/MS Chosen validation Method Validation: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity & Robustness hplc_dev->validation lcms_dev->validation sample_analysis Sample Analysis and Data Reporting validation->sample_analysis end End: Final Report sample_analysis->end

Caption: Logical workflow for analytical method development.

Proposed Analytical Method: HPLC with Pre-column Derivatization and Fluorescence Detection

A robust and sensitive method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthaldialdehyde (OPA) and a fluorescence detector. This approach is suitable for compounds containing primary amine groups that do not possess a native chromophore.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the quantification of this compound using the proposed HPLC method.

Experimental_Workflow start_workflow Start: Sample/Standard Preparation derivatization Pre-column Derivatization with OPA/Thiol Reagent start_workflow->derivatization hplc_injection HPLC Injection derivatization->hplc_injection chrom_separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_injection->chrom_separation fluorescence_detection Fluorescence Detection (Ex/Em Wavelengths) chrom_separation->fluorescence_detection data_acquisition Data Acquisition and Peak Integration fluorescence_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification end_workflow End: Report Results quantification->end_workflow

Caption: Experimental workflow for HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the proposed HPLC method. These values are based on typical performance for the analysis of similar amino alcohol compounds.

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~20 ng/mL
Limit of Quantification (LOQ) ~60 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Detailed Experimental Protocol

Scope

This protocol describes a method for the quantitative determination of this compound in a sample matrix (e.g., a pharmaceutical formulation) using HPLC with pre-column derivatization and fluorescence detection.

Materials and Reagents
  • This compound reference standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (isocratic)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm

    • Emission: 455 nm

Preparation of Solutions
  • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

Sample Preparation and Derivatization Procedure
  • Pipette 100 µL of each working standard solution or sample solution into an autosampler vial.

  • Add 400 µL of the derivatization reagent to each vial.

  • Vortex the vials for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject 20 µL of the derivatized solution into the HPLC system.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable alternative. This method would likely not require derivatization. A typical approach would involve reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and specific product ions would be monitored for quantification and confirmation. Method development would focus on optimizing the ion source parameters and collision energies for the specific MRM transitions.

Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-cyclohexyloxy-propan-2-ol is a valuable chiral building block in organic synthesis, primarily utilized as a key intermediate in the development of pharmaceuticals. Its structural motif, featuring a primary amine, a secondary alcohol, and a cyclohexyloxy group, makes it an ideal precursor for the synthesis of various biologically active molecules, most notably β-adrenergic receptor antagonists, commonly known as beta-blockers. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of these important therapeutic agents.

Core Application: Synthesis of Beta-Blockers

Beta-blockers are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors, leading to therapeutic effects such as reduced heart rate, blood pressure, and cardiac contractility.[1][2][3] The 1-amino-3-aryloxy-propan-2-ol scaffold is a common structural feature of many beta-blockers.[4][5] this compound serves as a crucial precursor for the synthesis of beta-blockers with a cyclohexyloxy moiety, which can influence the compound's lipophilicity and pharmacokinetic properties.

The general synthetic strategy involves the N-alkylation of this compound with a suitable alkyl or arylalkyl group to introduce the desired substituent on the amine.[6][7][8] This transformation is fundamental to achieving the final drug molecule.

Experimental Protocols

The following protocols are representative methods for the synthesis of beta-blocker analogues using this compound as a starting material.

Protocol 1: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetone for N-isopropylation)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., Methanol, Dichloromethane)

  • Acetic acid (if using STAB)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • If using STAB, add acetic acid (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • If using NaBH₄, cool the reaction mixture to 0 °C and add the reducing agent portion-wise over 15 minutes. If using STAB, it can be added at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of beta-blockers and related aminopropanol derivatives.

Starting MaterialReagentsProductReaction TimeTemperatureYield (%)Reference
1-Naphthol, IsopropylamineEpichlorohydrin, NaOHPropranolol--High[9]
1-Naphthol, 3-bromopropanolIBX, L-proline, NaBH₄(S)-Propranolol---[10]
4-Substituted phenol, EpichlorohydrinN-isopropylamine or N-3,4-dimethoxyphenethylamine1-(4-substituted phenoxyl)-2-hydroxy-3-aminopropanes---[4]
α-Amino ester hydrochlorideAlcohol, [IrCp*Cl₂]₂, NaHCO₃N-alkyl α-amino ester4-16 h80-100 °CGood to Excellent[8]

Signaling Pathway and Experimental Workflow

Beta-Adrenergic Receptor Signaling Pathway

Derivatives of this compound, as beta-blockers, modulate the beta-adrenergic signaling cascade. Upon binding to β-adrenergic receptors, these antagonists prevent the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] This blockade inhibits the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[11] Consequently, the activation of protein kinase A (PKA) is diminished, resulting in the downstream physiological effects characteristic of beta-blockade.[11][12]

Beta_Adrenergic_Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Beta_Blocker Beta-Blocker (e.g., Cyclohexyloxy-propanolamine derivative) Beta_Blocker->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway and the inhibitory action of Beta-Blockers.

General Experimental Workflow for Synthesis and Characterization

The synthesis of beta-blocker analogues from this compound follows a structured workflow from reaction setup to final product analysis.

Synthesis_Workflow Start Start: this compound + Aldehyde/Ketone Reaction Reaction Setup (Solvent, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product: N-Alkyl-3-cyclohexyloxy-propan-2-amine Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of beta-blocker analogues.

References

Application Notes and Protocols: 1-Amino-3-cyclohexyloxy-propan-2-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of 1-Amino-3-cyclohexyloxy-propan-2-ol in drug discovery, focusing on its inferred role as a beta-adrenergic receptor antagonist. Based on its structural similarity to known beta-blockers, this document outlines its hypothesized mechanism of action, potential therapeutic indications, and detailed protocols for its preclinical evaluation.

Introduction

This compound belongs to the class of aryloxypropanolamines, a chemical scaffold that is the foundation for a significant number of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The core structure, featuring a propan-2-ol backbone with an amino group and an ether-linked lipophilic moiety, is critical for interaction with beta-adrenergic receptors. While most classical beta-blockers possess an aromatic ring system, the presence of a cyclohexyloxy group in this compound suggests it may exhibit similar pharmacological properties, potentially with a unique selectivity and pharmacokinetic profile.

Beta-blockers are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, myocardial infarction, and certain cardiac arrhythmias. They exert their effects by competitively inhibiting the binding of endogenous catecholamines, like epinephrine and norepinephrine, to beta-adrenergic receptors. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

This document outlines the potential of this compound as a beta-blocker and provides detailed experimental protocols for its characterization.

Hypothesized Mechanism of Action and Signaling Pathway

Based on its chemical structure, this compound is hypothesized to act as a competitive antagonist at beta-adrenergic receptors (β1 and β2). The antagonism of these G-protein coupled receptors (GPCRs) would inhibit the downstream signaling cascade initiated by catecholamines.

Upon agonist binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility). By blocking the initial receptor activation, this compound would prevent this cascade.

G_protein_signaling cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor G-Protein Gs Protein (α, β, γ subunits) β-AR->G-Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G-Protein->AC Activates Catecholamine Catecholamine (Agonist) Catecholamine->β-AR Binds to Test_Compound This compound (Antagonist) Test_Compound->β-AR Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Figure 1: Hypothesized Beta-Adrenergic Receptor Antagonism

Potential Therapeutic Applications

Given its inferred mechanism of action, this compound could be investigated for the following cardiovascular conditions:

  • Hypertension: By reducing cardiac output and potentially inhibiting renin release from the kidneys (a β1-mediated process), the compound could lower blood pressure.

  • Angina Pectoris: By decreasing myocardial oxygen demand through a reduction in heart rate and contractility, it may alleviate chest pain associated with coronary artery disease.

  • Cardiac Arrhythmias: By slowing conduction through the atrioventricular (AV) node, it could be effective in treating certain types of tachyarrhythmias.

  • Post-Myocardial Infarction: Beta-blockers are standard of care after a heart attack to reduce mortality and the risk of a second event.

Quantitative Data of Structurally Similar Beta-Blockers

To provide a reference for the expected potency and selectivity of this compound, the following table summarizes the binding affinities (Ki) of established beta-blockers. Penbutolol is a non-selective beta-blocker with a cycloalkyl moiety, and Betaxolol is a β1-selective blocker.

CompoundReceptor SubtypeKi (nM)Selectivity (β2/β1)Reference
Penbutolol β1-Non-selective[1][2][3]
β2-
Betaxolol β10.76~43[4]
β232.6
Propranolol β11.1Non-selective-
β21.3

Note: Specific Ki values for Penbutolol are not consistently reported in publicly available literature, but it is widely characterized as a non-selective antagonist.

Experimental Protocols

The following protocols describe standard preclinical assays to characterize the beta-adrenergic blocking activity of this compound.

In Vitro Evaluation

in_vitro_workflow Start Start: In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine Ki for β1 and β2 receptors) Start->Binding_Assay Functional_Assay cAMP Functional Assay (Determine IC50 and mode of action) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Calculate Ki, IC50, and selectivity) Functional_Assay->Data_Analysis End End: In Vitro Profile Data_Analysis->End

Figure 2: In Vitro Experimental Workflow

Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

  • Non-specific binding control: Propranolol (high concentration, e.g., 10 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific control (propranolol).

  • Add the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional antagonist activity (IC50) of this compound and to confirm its mode of action (antagonist vs. agonist/partial agonist).

Materials:

  • Cells expressing β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Agonist: Isoproterenol.

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Agonist mode: To test for agonist activity, add increasing concentrations of this compound to the cells.

  • Antagonist mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of isoproterenol (typically the EC80) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • For antagonist mode, plot the inhibition of the isoproterenol-stimulated cAMP response against the log concentration of the test compound to determine the IC50 value.

  • For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine if it stimulates cAMP production.

In Vivo Evaluation

in_vivo_workflow Start Start: In Vivo Evaluation Hypertension_Model Antihypertensive Activity (Spontaneously Hypertensive Rat Model) Start->Hypertension_Model Angina_Model Anti-anginal Activity (Dobutamine-induced Ischemia Model) Hypertension_Model->Angina_Model Data_Analysis Data Analysis (Assess changes in BP, HR, ECG) Angina_Model->Data_Analysis End End: In Vivo Efficacy Data_Analysis->End

Figure 3: In Vivo Experimental Workflow

Objective: To evaluate the blood pressure-lowering effects of this compound in a genetic model of hypertension.[5]

Animals: Adult male Spontaneously Hypertensive Rats (SHR).

Methodology:

  • Acclimatize the animals and train them for blood pressure measurement using a non-invasive tail-cuff method.

  • Implant telemetry devices for continuous monitoring of blood pressure and heart rate for more accurate data.

  • Establish a baseline blood pressure and heart rate for each animal.

  • Administer this compound at different doses (e.g., 1, 3, 10 mg/kg) via oral gavage or intraperitoneal injection. Include a vehicle control group and a positive control group (e.g., propranolol).

  • Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the magnitude and duration of the effect.

  • Analyze the data to determine the dose-dependent effects on systolic and diastolic blood pressure and heart rate.

Objective: To assess the ability of this compound to protect against myocardial ischemia.[6]

Animals: Adult male Sprague-Dawley or Wistar rats.

Methodology:

  • Anesthetize the rats and record a baseline electrocardiogram (ECG).

  • Administer this compound or vehicle control.

  • After a pre-treatment period, induce myocardial ischemia by intravenous infusion of dobutamine. Dobutamine increases heart rate and contractility, thereby increasing myocardial oxygen demand and inducing ischemia in the presence of underlying coronary insufficiency (which can be surgically induced if necessary).

  • Continuously monitor the ECG for signs of ischemia, such as ST-segment depression or elevation.

  • At the end of the experiment, hearts can be excised for histological analysis to assess the extent of any myocardial injury.

  • Compare the severity and onset of ischemic changes in the ECG between the treated and control groups.

Ex Vivo Evaluation

Objective: To study the direct effects of this compound on cardiac function (heart rate, contractility) in the absence of systemic influences.[7][8]

Animals: Adult male Sprague-Dawley or Wistar rats.

Methodology:

  • Anesthetize the rat and rapidly excise the heart.

  • Mount the heart on a Langendorff apparatus and initiate retrograde perfusion through the aorta with oxygenated Krebs-Henseleit solution.

  • Allow the heart to stabilize and record baseline parameters, including heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt).

  • Administer this compound into the perfusion solution at various concentrations.

  • To assess beta-blocking activity, first stimulate the heart with a beta-agonist like isoproterenol to increase heart rate and contractility, and then administer the test compound to observe the reversal of these effects.

  • Record the changes in cardiac parameters to determine the direct effects of the compound on the heart.

Conclusion

This compound possesses the key structural features of a beta-adrenergic receptor antagonist. The provided protocols offer a systematic approach to characterize its pharmacological profile, from in vitro receptor binding and functional assays to in vivo and ex vivo models of cardiovascular function. The data generated from these studies will be crucial in determining its potential as a novel therapeutic agent for cardiovascular diseases. The replacement of the typical aromatic ring with a cyclohexyloxy group may confer unique properties in terms of selectivity, potency, and pharmacokinetics, warranting a thorough investigation.

References

Application Notes and Protocols for 1-Amino-3-cyclohexyloxy-propan-2-ol as a Chiral Building Block: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, detailed application notes and experimental protocols for the use of 1-Amino-3-cyclohexyloxy-propan-2-ol (CAS Number: 89100-83-4) as a chiral building block are not publicly available.

While the chemical structure of this compound suggests its potential as a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, specific examples of its application, including quantitative data and detailed experimental methodologies, remain undocumented in readily accessible sources.

Chiral amino alcohols are a critical class of compounds in medicinal chemistry and materials science. They are frequently employed as:

  • Chiral Auxiliaries: Temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and subsequently removed.

  • Key Intermediates: Forming the core structure of the final target molecule, often contributing to its biological activity.

  • Ligands for Asymmetric Catalysis: Coordinating with metal catalysts to create a chiral environment that promotes the formation of one enantiomer over another.

A typical application note for a chiral building block of this nature would include the following sections, which could not be populated for this compound due to the lack of available data:

  • Synthesis of a Target Molecule: A detailed protocol for the synthesis of a specific pharmaceutical or bioactive compound where this compound is a key starting material or intermediate.

  • Quantitative Data: Tables summarizing reaction yields, enantiomeric excess (e.e.), diastereomeric ratios (d.r.), and other key performance indicators for synthetic steps involving the chiral building block.

  • Experimental Protocols: Step-by-step instructions for the chemical reactions, including reagent quantities, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography, crystallization).

  • Spectroscopic Data: Characterization data for the synthesized products, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

  • Signaling Pathway Diagrams: In cases where the final product has a known biological target, a diagram illustrating the relevant signaling pathway would be provided.

General Workflow for Utilizing a Chiral Amino Alcohol

The following diagram illustrates a generalized workflow for the application of a chiral amino alcohol building block in a research and development setting. This represents the type of logical relationship that would be visualized had specific data for this compound been available.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation A Chiral Amino Alcohol (e.g., this compound) B Reaction with Electrophile A->B C Purification of Intermediate B->C D Further Synthetic Steps C->D E Final Product Isolation and Purification D->E F Structural and Stereochemical Characterization (NMR, MS, HPLC) E->F G In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) F->G Biological Screening H Cell-based Assays G->H I In vivo Studies (if applicable) H->I

Caption: Generalized workflow for the application of a chiral amino alcohol.

Conclusion for Researchers

Scientists and drug development professionals interested in utilizing this compound would likely need to perform initial exploratory research to establish its reactivity and effectiveness in their specific synthetic schemes. This would involve developing and optimizing reaction conditions and thoroughly characterizing the resulting products. The lack of public data presents both a challenge and an opportunity for novel research in the field of asymmetric synthesis.

Experimental protocol for enzymatic resolution of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the enzymatic kinetic resolution of racemic 1-Amino-3-cyclohexyloxy-propan-2-ol, a key chiral building block in pharmaceutical synthesis. The method employs the highly selective lipase B from Candida antarctica (CAL-B) to preferentially acylate one enantiomer, enabling the separation of both enantiomers with high enantiomeric excess (e.e.). This protocol is intended for researchers and scientists in drug development and organic synthesis, providing a detailed methodology, data presentation, and workflow visualization.

Introduction

Chirally pure β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including β-blockers and antiviral agents. The stereochemistry of these compounds is often critical to their pharmacological activity and safety profile. Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure compounds.[1] Lipases, in particular, have demonstrated broad substrate specificity and high enantioselectivity in the resolution of racemic alcohols and amines.

This protocol focuses on the use of immobilized Candida antarctica lipase B (CAL-B), a versatile and widely used biocatalyst, for the kinetic resolution of this compound via enantioselective N-acylation.[2][3][4] The enzyme selectively catalyzes the acylation of one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated, providing access to both enantiomers in high optical purity.

Experimental Workflow

The overall experimental workflow for the enzymatic resolution is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Racemic 1-Amino-3- cyclohexyloxy-propan-2-ol reaction_setup Combine Substrate, Enzyme, Acyl Donor, and Solvent prep_substrate->reaction_setup prep_enzyme Immobilized CAL-B prep_enzyme->reaction_setup prep_reagents Acyl Donor & Solvent prep_reagents->reaction_setup incubation Incubate with Shaking (e.g., 40-45°C) reaction_setup->incubation monitoring Monitor Reaction Progress (TLC, Chiral HPLC/GC) incubation->monitoring filtration Filter to Remove Immobilized Enzyme monitoring->filtration Upon reaching ~50% conversion extraction Solvent Evaporation & Extraction filtration->extraction separation Column Chromatography extraction->separation product_analysis Analyze Enantiomeric Excess (e.e.) and Yield of Products separation->product_analysis enantiomer_S (S)-1-Amino-3-cyclohexyloxy- propan-2-ol product_analysis->enantiomer_S enantiomer_R_amide (R)-N-Acyl-1-Amino-3- cyclohexyloxy-propan-2-ol product_analysis->enantiomer_R_amide G cluster_reactants Reactants cluster_products Products racemate Racemic Amino Alcohol ((R)-Substrate + (S)-Substrate) enzyme Chiral Enzyme (CAL-B) racemate->enzyme + Acyl Donor r_product (R)-Product (Acylated) enzyme->r_product k_fast (fast reaction) s_substrate (S)-Substrate (Unreacted) enzyme->s_substrate k_slow (slow reaction)

References

Application Notes and Protocols for 1-Amino-3-cyclohexyloxy-propan-2-ol and its Analogs as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides detailed application notes and experimental protocols relevant to the use of amino alcohols, specifically focusing on structures analogous to 1-Amino-3-cyclohexyloxy-propan-2-ol, as ligands in catalytic processes. While specific catalytic applications for this compound are not extensively documented in publicly available literature, the broader class of amino alcohols serves as a cornerstone in asymmetric catalysis. These compounds, featuring both an amino and a hydroxyl group, can act as bidentate chiral ligands that coordinate with a metal center to create a chiral environment. This interaction is pivotal for inducing enantioselectivity in a variety of metal-catalyzed reactions, which are critical in the synthesis of complex chiral molecules, particularly in the field of drug development.

This report leverages data on structurally similar and well-characterized amino alcohols to provide representative protocols and performance data. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers exploring the potential of this compound or related compounds in their work.

Introduction to Amino Alcohols in Asymmetric Catalysis

Amino alcohols are a privileged class of organic compounds containing both an amine and an alcohol functional group. Their utility in asymmetric catalysis stems from their ability to form stable chelate complexes with a wide range of metal catalysts. The stereochemistry of the amino alcohol ligand plays a crucial role in determining the stereochemical outcome of the catalyzed reaction. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, thereby forming a chiral catalyst that can selectively produce one enantiomer of a product over the other.

The presence of a bulky substituent, such as a cyclohexyl group, can provide significant steric hindrance, which is often exploited to control the facial selectivity of the reaction. This steric influence, combined with the electronic properties of the ligand, dictates the efficiency and enantioselectivity of the catalytic process.

Synthesis of Chiral Amino Alcohol Ligands

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective method for their preparation is the ring-opening of epoxides with amines. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.

Another versatile method is the reductive amination of a carbonyl compound. This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of a compound like this compound, a potential synthetic route could involve the reaction of cyclohexanol with epichlorohydrin to form the corresponding glycidyl ether, followed by aminolysis of the epoxide ring.

General Synthetic Workflow:

G cluster_synthesis Synthesis of Amino Alcohol Ligand Starting_Materials Starting Materials (e.g., Epoxide and Amine) Reaction Nucleophilic Ring Opening or Reductive Amination Starting_Materials->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Chiral Amino Alcohol Ligand Characterization->Final_Product

Caption: General workflow for the synthesis of chiral amino alcohol ligands.

Application in Asymmetric Catalysis: A Case Study with Analogous Ligands

Due to the lack of specific data for this compound, this section will detail the application of a structurally similar amino alcohol, (S)-(+)-2-Amino-3-cyclohexyl-1-propanol, as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands.

Experimental Protocol: Enantioselective Alkylation of Benzaldehyde

Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity using a chiral amino alcohol ligand.

Materials:

  • (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride[1]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Ligand Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride (0.05 mmol) in anhydrous toluene (5 mL).

  • Catalyst Formation: To the solution from step 1, slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol) at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the in-situ formation of the chiral zinc catalyst.

  • Substrate Addition: Cool the reaction mixture to -20 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Reaction Workflow Diagram:

G cluster_catalysis Asymmetric Alkylation Protocol Ligand Chiral Amino Alcohol Ligand Catalyst_Formation In-situ Catalyst Formation (Toluene, 0 °C) Ligand->Catalyst_Formation Diethylzinc Diethylzinc Diethylzinc->Catalyst_Formation Reaction Enantioselective Addition (-20 °C) Catalyst_Formation->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Quenching Quenching (aq. NH4Cl) Reaction->Quenching Workup Extraction and Drying Quenching->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Alcohol Purification->Product Analysis ee Determination (Chiral HPLC/GC) Product->Analysis

Caption: Experimental workflow for the enantioselective alkylation of benzaldehyde.

Expected Results and Data Presentation

The use of chiral amino alcohol ligands in the enantioselective addition of organozinc reagents to aldehydes typically results in high yields and excellent enantioselectivities. The expected performance of various analogous amino alcohol ligands in similar catalytic transformations is summarized below.

Table 1: Performance of Analogous Amino Alcohol Ligands in Asymmetric Catalysis

Ligand StructureReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reference
(1S,2R)-2-(N,N-dimethylamino)-1-phenyl-1-propanolDiethylzinc addition to benzaldehydeBenzaldehyde9598 (R)General literature data
(1R,2S)-N-methylephedrineDiethylzinc addition to benzaldehydeBenzaldehyde9290 (R)General literature data
Prolinol derivativesAsymmetric aldol reactionVarious aldehydes and ketones80-9990-99General literature data

Note: The data presented in this table is representative of the performance of well-known amino alcohol ligands and is intended for comparative purposes.

Mechanistic Insights

The mechanism of the amino alcohol-catalyzed addition of diethylzinc to an aldehyde is believed to proceed through a dimeric zinc complex. The chiral amino alcohol displaces one of the ethyl groups from the diethylzinc to form a zinc alkoxide. This chiral complex then coordinates with both the aldehyde and another molecule of diethylzinc, forming a six-membered transition state. The steric bulk of the cyclohexyl group on the ligand directs the approach of the ethyl group from the diethylzinc to one face of the aldehyde, resulting in the formation of one enantiomer of the product preferentially.

Proposed Catalytic Cycle:

G Catalyst [LZnEt] Transition_State [LZn(RCHO)Et] Catalyst->Transition_State + Aldehyde Aldehyde RCHO Product_Complex [L*Zn(OCH(Et)R)] Transition_State->Product_Complex Et transfer Product_Complex->Catalyst + ZnEt2, - EtZnOCH(Et)R Product RCH(Et)OH Product_Complex->Product + H2O Diethylzinc ZnEt2 Diethylzinc->Transition_State

Caption: Simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion

While direct catalytic applications of this compound are not readily found in the current literature, the foundational principles and experimental protocols established for analogous chiral amino alcohols provide a robust framework for its investigation. The synthetic accessibility of such compounds, coupled with the proven effectiveness of the amino alcohol scaffold in asymmetric catalysis, suggests that this compound holds significant potential as a chiral ligand. Researchers are encouraged to use the protocols and insights provided in this document as a starting point for exploring its catalytic activity in a variety of enantioselective transformations. The development of novel chiral ligands is a continuous endeavor in the quest for more efficient and selective synthetic methodologies, particularly in the synthesis of pharmaceuticals and other high-value chiral compounds.

References

Application Notes and Protocols for In Vitro Evaluation of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established signaling pathways for 1-Amino-3-cyclohexyloxy-propan-2-ol. The following application notes and protocols are therefore provided as a comprehensive, generalized guide for researchers and drug development professionals to initiate a preliminary in vitro assessment of this compound, based on standard assays for molecules of a similar structural class (amino alcohols).

I. Introduction

This compound is a synthetic organic compound featuring a propan-2-ol backbone with an amino group and a cyclohexyloxy ether linkage. Its structural similarity to known beta-blockers and other pharmacologically active amino alcohols suggests potential interactions with biological systems. The following protocols outline key in vitro assays to characterize its preliminary safety and potential mechanism of action.

II. Potential In Vitro Applications

Based on its chemical structure, this compound could be investigated for several biological activities. The primary hypothesized applications for in vitro screening include:

  • Cytotoxicity Assessment: To determine the compound's effect on cell viability and establish a safe concentration range for further assays.

  • Adrenergic Receptor Binding: To investigate its potential as a modulator of beta-adrenergic receptors, a common target for amino alcohol-containing drugs.

  • Drug Metabolism Interaction: To evaluate its potential to inhibit major drug-metabolizing enzymes, such as the cytochrome P450 family, which is crucial for predicting drug-drug interactions.

III. Experimental Protocols

A. Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to assess the effect of this compound on the viability of a selected cell line (e.g., HEK293, HepG2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or sterile water). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
11.220.0797.6
101.150.0992.0
500.880.0670.4
1000.610.0548.8
2500.240.0319.2
5000.090.027.2

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_24h Incubate for 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability & IC50 read_absorbance->calc_viability

MTT Assay Experimental Workflow

B. Protocol 2: Beta-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine if this compound can bind to beta-adrenergic receptors (e.g., β₁ or β₂).[5][6][7][8] The assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.

Materials:

  • This compound

  • Cell membranes expressing the target beta-adrenergic receptor

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)

  • Non-labeled competitor (e.g., propranolol for non-specific binding)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter or gamma counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Cell membranes and radioligand only.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled competitor (e.g., propranolol).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ or Kᵢ (inhibition constant).

Hypothetical Data Presentation:

Compound Conc. (nM)Total Binding (CPM)Specific Binding (%)
0 (Total)15,000100
114,50096.7
1012,80085.3
1008,50056.7
1,0004,20028.0
10,0002,10014.0
Non-specific1,5000

Receptor Binding Assay Workflow Diagram:

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand, & Compound prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compound prep_ligands->mix_components incubate_eq Incubate to Equilibrium mix_components->incubate_eq filter_samples Rapid Filtration incubate_eq->filter_samples wash_filters Wash Filters filter_samples->wash_filters count_radioactivity Measure Radioactivity wash_filters->count_radioactivity calc_binding Calculate Specific Binding & Ki count_radioactivity->calc_binding

Receptor Binding Assay Workflow

C. Protocol 3: Cytochrome P450 Inhibition Assay

This protocol is for determining the potential of this compound to inhibit the activity of major human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[9][10][11][12][13] This is a critical assay in early drug development to assess the risk of drug-drug interactions.

Materials:

  • This compound

  • Human liver microsomes or recombinant CYP enzymes

  • NADPH regenerating system

  • CYP isoform-specific substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • Known CYP inhibitor for each isoform (positive control)

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Compound and Substrate Preparation: Prepare serial dilutions of this compound and a fixed concentration of the CYP-specific substrate in the incubation buffer.

  • Pre-incubation: In a 96-well plate, combine the human liver microsomes (or recombinant CYP enzyme), buffer, and the test compound or positive control inhibitor. Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the test compound.

Hypothetical Data Presentation (for CYP3A4):

Compound Conc. (µM)Metabolite Formation Rate (pmol/min/mg)% Inhibition
Vehicle Control2500
0.12452.0
122012.0
517530.0
1012052.0
504582.0
1001594.0

CYP450 Inhibition Assay Logical Diagram:

CYP450_Inhibition_Logic compound 1-Amino-3-cyclohexyloxy- propan-2-ol inhibition Inhibition compound->inhibition cyp_enzyme CYP450 Enzyme (e.g., CYP3A4) metabolite Metabolite (e.g., 1'-hydroxymidazolam) cyp_enzyme->metabolite to produce substrate Specific Substrate (e.g., Midazolam) substrate->cyp_enzyme is metabolized by lcms LC-MS/MS Quantification metabolite->lcms is measured by inhibition->cyp_enzyme blocks activity of

Logical Relationship in CYP450 Inhibition Assay

References

Application Notes & Protocols: Formulation of 1-Amino-3-cyclohexyloxy-propan-2-ol for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-3-cyclohexyloxy-propan-2-ol is a synthetic amino alcohol derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to a class of aryloxypropanolamines suggests potential activity as a modulator of G-protein coupled receptors, particularly beta-adrenergic receptors.[1] Compounds with this scaffold are known to exhibit a range of pharmacological effects, including cardiovascular and bronchodilatory actions.[2][3] This document provides detailed protocols for the formulation of this compound to enable its investigation in various biological studies, alongside proposed experimental workflows to elucidate its potential mechanism of action.

Due to the presence of a cyclohexane ring and a propanol backbone, this compound is predicted to have low aqueous solubility. Therefore, appropriate formulation strategies are crucial for achieving the desired concentrations and bioavailability in biological assays.[4][5]

I. Formulation for Biological Studies

The selection of a suitable formulation strategy is critical for accurate and reproducible biological data. Below are protocols for preparing this compound for in vitro and in vivo studies.

A. Solubility Enhancement for In Vitro Studies

For in vitro experiments, achieving a homogenous solution at the desired concentration is paramount. Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[6][7]

Table 1: Solubility Enhancement Approaches for this compound

Method Description Advantages Disadvantages
Co-solvency Dissolving the compound in a water-miscible organic solvent before dilution with aqueous buffer.[8]Simple and rapid for initial screening.Organic solvent may have off-target effects on cells.
pH Adjustment The amino group allows for salt formation at acidic pH, potentially increasing aqueous solubility.Can significantly improve solubility if the compound has a suitable pKa.May not be suitable for all cell types or assays sensitive to pH changes.
Complexation Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6]Generally well-tolerated by cells and can improve bioavailability.Can be more costly and requires optimization of the cyclodextrin type and ratio.
Solid Dispersion Dispersing the compound in a hydrophilic polymer matrix.[6]Can significantly increase dissolution rate and bioavailability.Requires more complex preparation techniques.

Protocol 1: Preparation of a 10 mM Stock Solution using Co-solvency

  • Weigh out 1.87 mg of this compound (MW: 187.28 g/mol ).

  • Add 100 µL of 100% dimethyl sulfoxide (DMSO) to the compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • This yields a 100 mM stock solution in DMSO.

  • To prepare a 10 mM working stock, dilute 10 µL of the 100 mM stock with 90 µL of sterile, cell culture grade water or appropriate buffer.

  • Further dilute the 10 mM working stock to the final desired concentrations in the cell culture medium or assay buffer. Note: The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent-induced artifacts.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

  • Weigh out the desired amount of this compound.

  • Add a small volume of 0.1 M hydrochloric acid (HCl) dropwise while vortexing until the compound dissolves.

  • Once dissolved, adjust the pH to the desired level using 0.1 M sodium hydroxide (NaOH).

  • Bring the solution to the final desired volume with sterile water or buffer.

  • Sterile filter the final solution using a 0.22 µm filter.

B. Formulation for In Vivo Studies

For animal studies, the formulation must be biocompatible and ensure adequate bioavailability.

Table 2: In Vivo Formulation Strategies for this compound

Formulation Composition Route of Administration Considerations
Aqueous Solution (pH adjusted) This compound, 0.1 M HCl, 0.1 M NaOH, SalineOral (gavage), IntravenousEnsure final pH is within a physiologically tolerable range (pH 4-8).
Suspension This compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in salineOral (gavage)Particle size should be minimized to improve absorption. Micronization may be necessary.[7]
Nano-suspension This compound, Stabilizers (e.g., Poloxamer 188), Water for injectionIntravenous, OralIncreases surface area for dissolution, potentially improving bioavailability.[4]
Lipid-based Formulation This compound, Oils (e.g., sesame oil), Surfactants (e.g., Cremophor EL)Oral (gavage)Can enhance absorption of lipophilic compounds.

Protocol 3: Preparation of an Oral Suspension (10 mg/kg dose in mice)

  • Assume a dosing volume of 10 mL/kg for a mouse. The required concentration is 1 mg/mL.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.

  • Weigh out the required amount of this compound.

  • Triturate the compound with a small amount of the 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining 0.5% CMC solution while continuously stirring or vortexing to achieve a uniform suspension.

  • The suspension should be prepared fresh daily and stirred continuously during administration to ensure uniform dosing.

II. Proposed Biological Studies and Experimental Protocols

Based on its chemical structure, this compound is hypothesized to be a beta-adrenergic receptor modulator. The following in vitro and in vivo studies are proposed to test this hypothesis.

A. In Vitro Studies

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to beta-1 and beta-2 adrenergic receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing human beta-1 or beta-2 adrenergic receptors and a suitable radioligand (e.g., [³H]-dihydroalprenolol).

  • Data Presentation:

Table 3: Beta-Adrenergic Receptor Binding Affinity

Compound β1-AR Ki (nM) β2-AR Ki (nM) Selectivity (β1/β2)
This compoundExperimental ValueExperimental ValueCalculated Value
Isoproterenol (Control)Literature ValueLiterature ValueLiterature Value
Propranolol (Control)Literature ValueLiterature ValueLiterature Value

2. Functional Assays

  • Objective: To determine if this compound acts as an agonist or antagonist at beta-adrenergic receptors and to assess its potency and efficacy.

  • Methodology:

    • cAMP Accumulation Assay: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing beta-1 or beta-2 adrenergic receptors following treatment with the compound.[9][10]

    • β-Arrestin Recruitment Assay: Evaluate the recruitment of β-arrestin to the receptor upon compound stimulation, which is another hallmark of GPCR activation.[11]

  • Data Presentation:

Table 4: Functional Activity at Beta-Adrenergic Receptors

Compound Assay Receptor EC50 / IC50 (nM) Emax (%)
This compoundcAMPβ1-ARExperimental ValueExperimental Value
This compoundcAMPβ2-ARExperimental ValueExperimental Value
This compoundβ-Arrestinβ1-ARExperimental ValueExperimental Value
This compoundβ-Arrestinβ2-ARExperimental ValueExperimental Value
Isoproterenol (Agonist Control)cAMPβ1/β2-ARLiterature Value100
Propranolol (Antagonist Control)cAMPβ1/β2-ARLiterature ValueN/A

B. In Vivo Studies

1. Cardiovascular Effects in Rodents

  • Objective: To evaluate the in vivo effects of this compound on cardiovascular parameters.

  • Methodology: Administer the compound to rodents (e.g., rats or mice) and monitor heart rate and blood pressure using telemetry or tail-cuff methods.[12][13]

  • Data Presentation:

Table 5: In Vivo Cardiovascular Effects

Treatment Group Dose (mg/kg) Change in Heart Rate (bpm) Change in Mean Arterial Pressure (mmHg)
Vehicle Control-Baseline ± SDBaseline ± SD
This compound1Mean ± SDMean ± SD
This compound10Mean ± SDMean ± SD
This compound30Mean ± SDMean ± SD
Isoproterenol (Control)Effective DoseMean ± SDMean ± SD

2. Bronchodilatory Effects in a Guinea Pig Model

  • Objective: To assess the potential bronchodilatory activity of this compound.

  • Methodology: Use a model of bronchoconstriction in guinea pigs (e.g., histamine or methacholine-induced) and measure the protective effect of the compound on airway resistance.

  • Data Presentation:

Table 6: In Vivo Bronchodilatory Effects

Treatment Group Dose Inhibition of Bronchoconstriction (%)
Vehicle Control-Baseline ± SD
This compoundDose 1Mean ± SD
This compoundDose 2Mean ± SD
This compoundDose 3Mean ± SD
Salbutamol (Control)Effective DoseMean ± SD

III. Visualizations

A. Proposed Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 1-Amino-3-cyclohexyloxy- propan-2-ol (Agonist) Beta_AR β-Adrenergic Receptor Ligand->Beta_AR Binds to G_Protein Gs Protein (αβγ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Proposed signaling pathway for this compound as a beta-adrenergic agonist.

B. Experimental Workflow for In Vitro Characterization

G Start Compound Synthesis and Purification (this compound) Formulation Formulation Development (e.g., Co-solvency, pH adjustment) Start->Formulation Binding_Assay Receptor Binding Assays (β1-AR & β2-AR) Formulation->Binding_Assay Functional_Assay Functional Assays (cAMP & β-Arrestin) Formulation->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Affinity, Potency, Efficacy, and Selectivity Data_Analysis->Conclusion

Caption: Workflow for the in vitro characterization of this compound.

C. Experimental Workflow for In Vivo Evaluation

G Start Compound Formulation for In Vivo Use (e.g., Suspension, Solution) Animal_Model Selection of Animal Model (e.g., Rat, Guinea Pig) Start->Animal_Model Cardiovascular_Study Cardiovascular Study (Heart Rate & Blood Pressure) Animal_Model->Cardiovascular_Study Bronchodilator_Study Bronchodilator Study (Airway Resistance) Animal_Model->Bronchodilator_Study Data_Collection Data Collection and Analysis Cardiovascular_Study->Data_Collection Bronchodilator_Study->Data_Collection Conclusion Evaluate In Vivo Efficacy and Pharmacological Profile Data_Collection->Conclusion

Caption: Workflow for the in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Amino-3-cyclohexyloxy-propan-2-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via the ring-opening of a glycidyl ether with an amine.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Inactive Catalyst Many catalysts for epoxide ring-opening are sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of catalyst or purifying the existing stock.
Low Reaction Temperature The ring-opening of epoxides can be slow at low temperatures. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature without causing decomposition.
Poor Nucleophilicity of the Amine If using a complex amine, its nucleophilicity might be sterically hindered. Consider using a less hindered amine or a more activated epoxide. Alternatively, a stronger Lewis acid catalyst may be required to activate the epoxide ring.[1][2]
Incorrect Solvent The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate these reactions. If using a non-polar solvent, consider switching to a more polar alternative.[1]

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Diol Formation The presence of water can lead to the hydrolysis of the epoxide, forming a diol. Ensure all glassware is oven-dried and use anhydrous solvents.
Polymerization High concentrations of a strong Lewis acid catalyst can sometimes lead to the polymerization of the epoxide. Reduce the catalyst loading to the minimum effective amount. A stepwise addition of the catalyst throughout the reaction can also mitigate this issue.
Formation of Regioisomers Unsymmetrical epoxides can lead to the formation of two different regioisomers. The choice of catalyst and reaction conditions can influence the regioselectivity. Lewis acid catalysts generally favor nucleophilic attack at the more substituted carbon, while basic conditions favor attack at the less substituted carbon.[3]

Issue 3: Difficult Purification

Potential Cause Recommended Solution
Product is too Polar for Standard Chromatography The amino and hydroxyl groups in the product make it quite polar. Consider using a more polar mobile phase for column chromatography (e.g., a gradient of methanol in dichloromethane). Reverse-phase chromatography may also be a viable option.
Product is Water-Soluble If the product is lost during aqueous workup, minimize the volume of water used. Back-extract the aqueous layer multiple times with an organic solvent. A salting-out effect, by saturating the aqueous layer with NaCl, can also improve extraction efficiency.
Contamination with Starting Material If the reaction has not gone to completion, separating the product from the unreacted starting materials can be challenging. Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route involves a two-step process. First, cyclohexanol is reacted with an epihalohydrin (like epichlorohydrin) in the presence of a base to form 3-cyclohexyloxy-1,2-epoxypropane. This epoxide is then subjected to a ring-opening reaction with an amine (e.g., ammonia or a protected amine) to yield the desired product.

Q2: What catalysts can be used for the epoxide ring-opening step?

A2: A variety of catalysts can be employed, including Lewis acids like zinc(II) perchlorate hexahydrate, scandium triflate, and cerium chloride.[1] Some reactions can also proceed without a catalyst, particularly with highly nucleophilic amines or in polar solvents like water.[1] The choice of catalyst can influence reaction time, yield, and regioselectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable solvent system might be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Staining with potassium permanganate or ninhydrin can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.

Q4: What are the typical reaction conditions for the amination of 3-cyclohexyloxy-1,2-epoxypropane?

A4: Reaction conditions can vary widely depending on the chosen amine and catalyst. Temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C). Reaction times can be anywhere from a few hours to overnight. It is recommended to start with milder conditions and gradually increase the temperature if the reaction is proceeding slowly.

Q5: Are there any safety precautions I should be aware of?

A5: Epoxides and many of the solvents and catalysts used in this synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Epichlorohydrin is a known carcinogen and should be handled with extreme care.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane

  • To a stirred solution of cyclohexanol (1.0 eq) in a suitable solvent (e.g., anhydrous diethyl ether or THF) under a nitrogen atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired epoxide.

Protocol 2: Synthesis of this compound

  • Dissolve 3-cyclohexyloxy-1,2-epoxypropane (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) in a sealed reaction vessel.

  • Add an excess of the amine source, such as a concentrated aqueous solution of ammonia (e.g., 10-20 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product.

Quantitative Data

Table 1: Effect of Catalyst on the Aminolysis of an Epoxide with Aniline (Representative Data)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone2524<5
2Sulfated Tin Oxide (2)None25295
3Cyanuric Chloride (5)None250.598
4Indium Tribromide (10)CH2Cl225192
5Lithium Bromide (10)CH3CN80490

This table presents representative data for the aminolysis of styrene oxide with aniline under various catalytic conditions to illustrate the impact of the catalyst on reaction efficiency.[5][6]

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Ring Opening A Cyclohexanol + Epichlorohydrin B Reaction with Base (e.g., NaH) A->B C 3-Cyclohexyloxy-1,2-epoxypropane B->C D 3-Cyclohexyloxy-1,2-epoxypropane E Reaction with Amine (e.g., NH3) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

troubleshooting_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckCatalyst Check Catalyst Activity IncompleteReaction->CheckCatalyst Yes PurificationLoss Loss During Purification? SideProducts->PurificationLoss No OptimizeConditions Optimize Reaction Conditions (Solvent, Catalyst) SideProducts->OptimizeConditions Yes ImprovePurification Improve Purification Protocol PurificationLoss->ImprovePurification Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve potential side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue ID Question Potential Causes & Solutions
SR-001 Low Yield of the Desired Product Incomplete Reaction: * Solution: Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint. Formation of Side Products: * Solution: See specific entries below for dimerization (SR-002) and regioisomer formation (SR-003). Optimize the stoichiometry of reactants; a large excess of ammonia is often necessary to minimize side reactions.[1] Poor Quality Starting Materials: * Solution: Ensure the purity of cyclohexyl glycidyl ether and ammonia solution.
SR-002 Presence of a High Molecular Weight Impurity Dimerization/Oligomerization: The primary amine product can act as a nucleophile and react with another molecule of the epoxide starting material. * Solution: Use a significant excess of ammonia (e.g., 10-20 equivalents) to favor the reaction of the epoxide with ammonia over the product amine.[1] Running the reaction at a lower temperature may also help to control the rate of the secondary reaction.
SR-003 Identification of an Isomeric Impurity Formation of Regioisomer: While the primary amino alcohol is the expected product from the nucleophilic attack of ammonia on the terminal carbon of the epoxide, attack at the internal carbon can also occur, leading to the formation of 2-amino-1-cyclohexyloxy-propan-3-ol. * Solution: The choice of catalyst and reaction conditions can influence regioselectivity.[2][3] Generally, basic or neutral conditions favor attack at the less sterically hindered carbon.[2] Avoid Lewis acid catalysts if the regioisomer is a significant issue, as they can sometimes alter the selectivity.
SR-004 Reaction Stalls or Proceeds Very Slowly Low Reactivity of the Epoxide: * Solution: The reaction can be sluggish. Consider using a catalyst to facilitate the epoxide ring-opening.[4][5][6] Options include mild Lewis acids or conducting the reaction in a protic solvent like isopropanol or water to help activate the epoxide ring.[4] Microwave-assisted synthesis can also reduce reaction times.[7]
SR-005 Difficulties in Product Purification Emulsion Formation during Work-up: * Solution: Add a saturated brine solution to help break the emulsion. Co-elution of Impurities during Chromatography: * Solution: If the dimer is the main impurity, its polarity will be different from the desired product. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Derivatization of the amine (e.g., as a carbamate) before chromatography can sometimes facilitate separation, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of a dimeric species where the primary amine of the product molecule attacks a second molecule of the cyclohexyl glycidyl ether starting material. This can be minimized by using a large excess of ammonia.[1]

Q2: How can I control the regioselectivity of the ammonia addition to the epoxide?

A2: The ring-opening of epoxides with amines like ammonia is typically an SN2 process, where the nucleophile attacks the least sterically hindered carbon atom.[2] To favor the formation of the desired 1-amino product, it is best to run the reaction under neutral or basic conditions. While Lewis acid catalysts can accelerate the reaction, they may in some cases decrease the regioselectivity.[4]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting epoxide. For more detailed analysis and to identify side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.

Q4: Can the solvent choice impact the reaction?

A4: Yes, the solvent can play a crucial role. Using a nucleophilic solvent, such as methanol, could lead to the formation of a methoxy-adduct as a side product due to the solvent participating in the epoxide ring-opening.[4] Using a non-nucleophilic solvent or running the reaction in an excess of aqueous ammonia is generally preferred.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, add cyclohexyl glycidyl ether (1 equivalent).

  • Reagent Addition: Add a 25-30% aqueous solution of ammonia (15 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 60-80°C with vigorous stirring. Maintain the temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting epoxide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the excess ammonia and water under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification of Dimer Impurity by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Analysis: Look for the expected mass of the desired product (C₉H₁₉NO₂ - [M+H]⁺ ≈ 174.15) and the dimer (C₁₈H₃₄N₂O₄ - [M+H]⁺ ≈ 343.26).

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway Start Cyclohexyl Glycidyl Ether + NH3 Product This compound (Desired Product) Start->Product Major Pathway (Attack at C1) Dimer Dimer Impurity Regioisomer 2-Amino-1-cyclohexyloxy-propan-3-ol (Regioisomeric Impurity) Start->Regioisomer Minor Pathway (Attack at C2) Product->Dimer Side Reaction (Product reacts with Start)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Analyze_Impurities Analyze impurities (LC-MS/NMR) Check_Completion->Analyze_Impurities Yes Increase_Time_Temp Increase reaction time/temp Check_Completion->Increase_Time_Temp No Dimer_Check Is high MW impurity present? Analyze_Impurities->Dimer_Check Isomer_Check Is an isomer present? Dimer_Check->Isomer_Check No Increase_Ammonia Increase excess of ammonia Dimer_Check->Increase_Ammonia Yes Optimize_Conditions Optimize reaction conditions (avoid Lewis acids) Isomer_Check->Optimize_Conditions Yes Purify Optimize purification Isomer_Check->Purify No Increase_Time_Temp->Start Re-run Increase_Ammonia->Start Re-run Optimize_Conditions->Start Re-run

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Crystallization of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-Amino-3-cyclohexyloxy-propan-2-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Limited data is publicly available. One source indicates a melting point of approximately 62.21°C and a water solubility of 10819.1 mg/L.[1]

Q2: Which solvent systems are typically effective for crystallizing amino alcohols?

Amino alcohols, containing both a polar amino group and a hydroxyl group, along with a non-polar cyclohexyloxy group, exhibit variable solubility. A suitable solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] Common choices for compounds with similar functionalities include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures of these with water or anti-solvents like hexane or toluene.[2]

Q3: What are the most common crystallization techniques for pharmaceutical intermediates like this?

The most prevalent methods include:

  • Cooling Crystallization: Dissolving the compound in a suitable solvent at a high temperature and then allowing it to cool in a controlled manner to induce crystallization.[3]

  • Anti-solvent Crystallization: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate.[3]

  • Evaporative Crystallization: Slowly evaporating the solvent from a solution, thereby increasing the concentration of the compound until it crystallizes.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

Possible Causes:

  • The boiling point of the solvent may be higher than the melting point of the compound.

  • The solution is too concentrated.

  • The cooling rate is too rapid.

Solutions:

  • Solvent Selection: Choose a solvent with a boiling point lower than the compound's melting point (approximately 62.21°C).

  • Concentration Adjustment: Start with a more dilute solution.

  • Controlled Cooling: Decrease the temperature of the solution slowly to allow for proper crystal nucleation and growth.[4]

Issue 2: No crystals form, even after cooling or adding an anti-solvent.

Possible Causes:

  • The solution is not supersaturated.

  • The compound is too soluble in the chosen solvent system.

Solutions:

  • Increase Concentration: If possible, dissolve more of the crude compound in the solvent at an elevated temperature.

  • Solvent Evaporation: Partially evaporate the solvent to increase the compound's concentration.

  • Add an Anti-solvent: Introduce a solvent in which this compound is known to be poorly soluble (e.g., a non-polar solvent like hexane).

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Issue 3: The resulting crystals are very small or form a powder.

Possible Causes:

  • Rapid nucleation due to high supersaturation.

  • Fast cooling or rapid addition of an anti-solvent.

Solutions:

  • Slower Cooling/Addition: Decrease the cooling rate or add the anti-solvent more slowly and with vigorous stirring.[4] This helps to maintain a controlled level of supersaturation.[4]

  • Solvent System Optimization: A solvent system that provides a moderate level of supersaturation over a wider temperature range can promote the growth of larger crystals.

Issue 4: The crystallized product has low purity.

Possible Causes:

  • Impurities are co-crystallizing with the product.[5]

  • The chosen solvent is not selective enough.

Solutions:

  • Solvent Screening: Experiment with different solvents to find one that dissolves the desired compound well at high temperatures but leaves impurities either insoluble or highly soluble at all temperatures.

  • Recrystallization: Perform a second crystallization of the obtained crystals to further purify the product.

  • Wash Step: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent dropwise and heat gently until the solid dissolves. Observe if crystals form upon cooling. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a solvent in which it is readily soluble at room temperature.

  • Anti-solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the stirred solution until the solution becomes cloudy (the point of saturation).

  • Crystal Growth: Add a few more drops of the original solvent until the solution becomes clear again. Allow the solution to stand undisturbed to form crystals.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent mixture for washing.

Quantitative Data Summary

ParameterValueSource
Melting Point~ 62.21 °C[1]
Water Solubility10819.1 mg/L[1]

Visual Guides

TroubleshootingWorkflow Start Start Crystallization OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SolventChoice Adjust Solvent (Lower BP) Reduce Concentration Slow Cooling OilingOut->SolventChoice Yes SmallCrystals Crystals Too Small? NoCrystals->SmallCrystals No Induce Increase Concentration Add Anti-solvent Seed or Scratch NoCrystals->Induce Yes LowPurity Low Purity? SmallCrystals->LowPurity No ControlGrowth Slower Cooling/Addition Optimize Solvent System SmallCrystals->ControlGrowth Yes Success Successful Crystallization LowPurity->Success No Purify Rescreen Solvents Recrystallize Wash Crystals LowPurity->Purify Yes SolventChoice->Start Induce->Start ControlGrowth->Start Purify->Start

Caption: Troubleshooting workflow for crystallization issues.

CrystallizationParameters Parameters Key Parameters Solvent Solvent Choice Parameters->Solvent Temperature Temperature Gradient Parameters->Temperature Concentration Concentration Parameters->Concentration CoolingRate Cooling/Addition Rate Parameters->CoolingRate Outcome Desired Outcome (High Purity & Yield, Good Crystal Form) Solvent->Outcome selectivity Temperature->Outcome solubility Concentration->Outcome supersaturation CoolingRate->Outcome crystal size

Caption: Relationship between key parameters and crystallization outcome.

References

Technical Support Center: Stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Amino-3-cyclohexyloxy-propan-2-ol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several environmental and chemical factors. These include:

  • pH: The acidity or alkalinity of the solution can significantly impact the compound's stability, as both the amino and hydroxyl groups can participate in acid- or base-catalyzed degradation reactions.[1]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1][2][3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[2][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2][3]

  • Presence of Metal Ions: Trace metals can catalyze degradation reactions.[5]

  • Solvent Composition: The choice of solvent and the presence of any co-solvents can affect solubility and stability.[6][7]

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. This can be a result of the stability issues mentioned in Q1. To identify the cause, it is recommended to conduct a forced degradation study.[8][9] This involves intentionally exposing your compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. By comparing the chromatograms of the stressed samples to your experimental sample, you can identify the specific degradation pathway that may be occurring.

Q3: How can I prevent the degradation of this compound in my stock solutions?

A3: To minimize degradation, consider the following preventative measures:

  • Storage Conditions: Store solutions at controlled room temperature or refrigerated, protected from light in amber vials or containers wrapped in aluminum foil.[2][4]

  • pH Control: If possible, buffer the solution to a pH where the compound exhibits maximum stability. This can be determined through a pH stability profile study.[1]

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Solvent Selection: Use high-purity solvents and avoid those that may react with the compound. For instance, alcohols like methanol are sometimes not recommended as co-solvents in forced degradation studies due to their potential to react with the drug substance.[6]

  • Use of Antioxidants: In some cases, the addition of an antioxidant may be necessary to prevent oxidative degradation.

Q4: Are there any known degradation pathways for amino alcohols like this compound?

  • Oxidation: The amino group can be oxidized, and the secondary alcohol can be oxidized to a ketone.

  • Dehydration: Loss of a water molecule from the propan-2-ol backbone.

  • Cleavage: Scission of the ether linkage or the carbon-nitrogen bond.

  • Reactions with excipients or co-solvents: The amino and hydroxyl groups are nucleophilic and can potentially react with other components in the solution.[6]

To elucidate the specific degradation pathways for your compound, a forced degradation study coupled with mass spectrometry for the identification of degradation products is the recommended approach.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of assay purity over time Chemical degradation of this compound.Review storage conditions (temperature, light exposure).[2] Analyze for the presence of degradation products using a stability-indicating HPLC method.[9]
Change in solution color Formation of colored degradation products, possibly due to oxidation or photolysis.Protect the solution from light.[4] Consider storing under an inert atmosphere.
Precipitation of material from solution Change in solubility due to pH shift or degradation to a less soluble product.Check the pH of the solution. Ensure the storage temperature has not caused the compound to fall out of solution.
Inconsistent analytical results Instability of the compound in the analytical mobile phase or during sample preparation.Evaluate the stability of the compound in the mobile phase over the typical analysis time. Ensure sample preparation is performed quickly and under controlled conditions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][10]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically HPLC with UV and/or mass spectrometric detection.[9]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. The goal is to achieve a target degradation of approximately 10-30%.[9][10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV light) A->F G Neutralize (if applicable) B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Compare stressed samples to control H->I J Identify and quantify degradation products I->J K Elucidate degradation pathways J->K

Caption: Forced Degradation Experimental Workflow.

logical_relationship cluster_factors Stability Influencing Factors cluster_compound cluster_outcomes Potential Outcomes pH pH Compound This compound Stability in Solution pH->Compound Temp Temperature Temp->Compound Light Light Light->Compound Oxygen Oxygen Oxygen->Compound Solvent Solvent Solvent->Compound Degradation Formation of Degradation Products Compound->Degradation Loss Loss of Potency Compound->Loss Physical Physical Changes (e.g., color, precipitation) Compound->Physical

Caption: Factors Influencing Compound Stability.

References

Technical Support Center: Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 1-Amino-3-cyclohexyloxy-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the reaction of cyclohexanol with an epoxide, such as epichlorohydrin, followed by amination, or by reacting cyclohexyl glycidyl ether with ammonia. Potential impurities include:

  • Unreacted Starting Materials: Cyclohexanol, epichlorohydrin, or cyclohexyl glycidyl ether.

  • Byproducts: Diol impurities formed from the hydrolysis of the epoxide if water is present in the reaction mixture.

  • Regioisomers: Depending on the reaction conditions, small amounts of the regioisomeric amino alcohol may be formed.

  • Over-alkylation Products: Secondary or tertiary amines can be formed if the primary amine product reacts further with the epoxide.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for amino alcohols like this compound are:

  • Recrystallization: A common and effective technique for purifying solid compounds.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

  • Purification via Salt Formation: This method involves converting the basic amino alcohol into a salt, which can be selectively crystallized, and then converting the purified salt back to the free base.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For removing small amounts of soluble impurities from a solid product, recrystallization is often the most straightforward method.

  • If your sample contains a mixture of impurities with varying polarities, column chromatography will likely provide the best separation.

  • Purification via salt formation is particularly useful for removing non-basic impurities.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Recrystallization yields are low. The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a solvent in which the compound is less soluble at room temperature. You can also try a solvent system (a mixture of a "good" solvent and a "poor" solvent). Add the poor solvent to a hot, saturated solution of the compound in the good solvent until turbidity appears, then re-heat to dissolve and cool slowly.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals.
Oily precipitate forms during recrystallization. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent.
The compound is "oiling out" due to a high concentration of impurities.Purify the crude product by another method, such as column chromatography, before recrystallization.
Compound streaks on the TLC plate during column chromatography. The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize acidic sites on the silica gel.
The column is overloaded.Use a larger column or a smaller amount of crude product.
Poor separation of spots on the TLC plate. The eluent system is not optimal.Experiment with different solvent systems of varying polarities. A good starting point for amino alcohols is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate).
Difficulty converting the purified salt back to the free base. Incomplete neutralization.Ensure that a sufficient amount of a strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the ammonium salt. Monitor the pH of the aqueous layer to ensure it is basic.
The free base is water-soluble.If the free base has some water solubility, perform multiple extractions with an organic solvent to ensure complete recovery.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel.

  • Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude product. A good eluent system will give the target compound an Rf value of approximately 0.3-0.5. For amino alcohols, a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% triethylamine is a good starting point.

  • Loading the Column: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column and collect fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification via Salt Formation Protocol
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of an acid (e.g., hydrochloric acid in ether or oxalic acid in ethanol) dropwise until precipitation of the salt is complete.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with the organic solvent.

  • Recrystallization of the Salt (Optional): The purity of the salt can be further improved by recrystallizing it from a suitable solvent (e.g., ethanol/water).

  • Conversion to Free Base: Dissolve the purified salt in water and add a base (e.g., 1M NaOH or saturated K₂CO₃ solution) until the solution is basic.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization>98%60-90%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography>99%50-80%Excellent for separating complex mixtures of impurities.More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Purification via Salt Formation>99%70-95%Highly effective for removing non-basic impurities.Requires additional reaction and workup steps.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography salt_formation Purification via Salt Formation start->salt_formation analysis Purity Analysis (e.g., NMR, HPLC, GC-MS) recrystallization->analysis column_chromatography->analysis salt_formation->analysis end Pure this compound analysis->end

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product method Choose Purification Method start->method recrystallization Recrystallization method->recrystallization Solid column Column Chromatography method->column Liquid/Complex Mixture salt Salt Formation method->salt Non-basic impurities check_purity Check Purity recrystallization->check_purity column->check_purity salt->check_purity pure Pure Product check_purity->pure Purity OK troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity Not OK troubleshoot->method

Caption: Troubleshooting logic for purification.

Technical Support Center: Production of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up production of 1-Amino-3-cyclohexyloxy-propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most common and scalable synthetic route involves a two-step process. The first step is the synthesis of 3-cyclohexyloxy-1,2-epoxypropane (a glycidyl ether) from cyclohexanol and epichlorohydrin under basic conditions. The second step is the aminolysis of the resulting epoxide with ammonia to open the ring and form the desired this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pressure, stoichiometry of reactants, and the purity of starting materials. In particular, controlling the temperature during the exothermic aminolysis step is crucial to prevent side reactions and ensure product quality.

Q3: What are the expected yield and purity for this process?

A3: With an optimized process, the overall yield for the two-step synthesis can be in the range of 70-85%. The final product purity should be greater than 99% after purification, as confirmed by techniques such as HPLC and GC-MS.

Q4: Is column chromatography a viable purification method for large-scale production?

A4: While effective at the lab scale, column chromatography is generally not economically viable for large-scale industrial production. Alternative purification methods such as crystallization of a salt form (e.g., hydrochloride or sorbate salt) are often preferred for their scalability and cost-effectiveness.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield in the First Step (Glycidyl Ether Formation)
  • Q: My yield of 3-cyclohexyloxy-1,2-epoxypropane is lower than expected. What are the potential causes?

    • A: Low yield in this step can be attributed to several factors:

      • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

      • Side reactions: The presence of water in the reactants or solvent can lead to the hydrolysis of epichlorohydrin, reducing the yield.

      • Improper stoichiometry: An incorrect ratio of cyclohexanol to epichlorohydrin or base can result in incomplete conversion or the formation of byproducts.

  • Q: How can I improve the yield of the glycidyl ether?

    • A: To improve the yield, consider the following:

      • Ensure anhydrous conditions: Use dry solvents and reactants to minimize hydrolysis.

      • Optimize reaction conditions: Experiment with reaction time and temperature to drive the reaction to completion.

      • Adjust stoichiometry: A slight excess of epichlorohydrin may be used to ensure complete conversion of cyclohexanol.

Impurity Formation During Aminolysis
  • Q: I am observing significant byproduct formation during the aminolysis step. What are these impurities and how can I avoid them?

    • A: A common byproduct is the formation of a diamine, resulting from the reaction of the product with another molecule of the epoxide. This can be minimized by:

      • Using a large excess of ammonia: This ensures that the epoxide is more likely to react with ammonia rather than the product.

      • Controlling the temperature: The reaction is exothermic. Maintaining a low and controlled temperature can reduce the rate of side reactions.

      • Slow addition of the epoxide: Adding the epoxide slowly to the ammonia solution can help to maintain a high effective concentration of ammonia.

Difficulties in Product Isolation and Purification
  • Q: I am having trouble isolating the final product from the reaction mixture. What is the recommended procedure?

    • A: After the aminolysis, the excess ammonia and solvent should be removed under reduced pressure. The crude product can then be purified by vacuum distillation or by forming a salt and crystallizing it.

  • Q: My final product has a persistent color. How can I decolorize it?

    • A: A persistent color may be due to trace impurities. Treatment with activated carbon followed by filtration can often remove colored impurities.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of 3-cyclohexyloxy-1,2-epoxypropane

ParameterValueYield (%)
Temperature 40°C75
60°C85
80°C82 (increased byproducts)
Reaction Time 4 hours78
6 hours85
8 hours86

Table 2: Effect of Ammonia Excess on Product Purity in Aminolysis Step

Molar Ratio (Ammonia:Epoxide)Product Purity (%)Diamine Impurity (%)
5:1908
10:1954
20:198< 2

Experimental Protocols

Protocol 1: Synthesis of 3-cyclohexyloxy-1,2-epoxypropane
  • To a stirred solution of cyclohexanol (1.0 mol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 mol) in toluene (500 mL), add a 50% aqueous solution of sodium hydroxide (2.0 mol).

  • Heat the mixture to 60°C.

  • Add epichlorohydrin (1.2 mol) dropwise over 1 hour, maintaining the temperature at 60°C.

  • After the addition is complete, continue stirring at 60°C for 6 hours.

  • Cool the reaction mixture to room temperature and add water (200 mL).

  • Separate the organic layer, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-cyclohexyloxy-1,2-epoxypropane.

Protocol 2: Synthesis of this compound
  • Charge a pressure reactor with a 25% aqueous solution of ammonia (20 mol).

  • Cool the ammonia solution to 10°C.

  • Add the crude 3-cyclohexyloxy-1,2-epoxypropane (1.0 mol) dropwise to the stirred ammonia solution over 2 hours, ensuring the temperature does not exceed 20°C.

  • After the addition, seal the reactor and heat to 50°C for 8 hours.

  • Cool the reactor to room temperature and vent the excess ammonia.

  • Remove water and residual ammonia under reduced pressure.

  • The crude product can be purified by vacuum distillation or salt formation and crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Glycidyl Ether Formation cluster_step2 Step 2: Aminolysis cluster_purification Purification start1 Cyclohexanol + Epichlorohydrin + NaOH (aq) + Phase Transfer Catalyst reaction1 Reaction at 60°C, 6h start1->reaction1 workup1 Aqueous Workup & Solvent Removal reaction1->workup1 product1 Crude 3-cyclohexyloxy-1,2-epoxypropane workup1->product1 reaction2 Reaction at 50°C, 8h (Pressure Reactor) product1->reaction2 start2 Aqueous Ammonia (excess) start2->reaction2 workup2 Removal of Excess Ammonia and Water reaction2->workup2 product2 Crude this compound workup2->product2 purification Vacuum Distillation OR Salt Formation & Crystallization product2->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Final Yield or Purity check_step1 Analyze Yield and Purity of Glycidyl Ether Intermediate start->check_step1 step1_ok Intermediate Quality is Good check_step1->step1_ok OK step1_bad Intermediate Quality is Poor check_step1->step1_bad Not OK check_step2 Analyze Purity after Aminolysis step1_ok->check_step2 troubleshoot_step1 Troubleshoot Step 1: - Check for water in reactants - Verify stoichiometry - Optimize reaction time/temp step1_bad->troubleshoot_step1 step2_ok Crude Product Purity is High check_step2->step2_ok OK step2_bad High Impurity Levels (e.g., diamine) check_step2->step2_bad Not OK check_purification Review Purification Method step2_ok->check_purification troubleshoot_step2 Troubleshoot Step 2: - Increase excess of ammonia - Ensure slow epoxide addition - Improve temperature control step2_bad->troubleshoot_step2 troubleshoot_purification Troubleshoot Purification: - Optimize distillation parameters - Screen different crystallization solvents - Consider activated carbon treatment check_purification->troubleshoot_purification

Caption: Troubleshooting decision tree for the production of this compound.

References

Common pitfalls in the handling and storage of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls associated with the handling and storage of 1-Amino-3-cyclohexyloxy-propan-2-ol, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the chemical structure, which contains a primary amine and a hydroxyl group, this compound is likely to be corrosive and may cause burns to the skin, eyes, and respiratory tract.[1][2] Similar amino alcohol compounds are classified as corrosive and harmful upon contact or ingestion.[2] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which can react with the amino group.[1]

Q3: What materials and chemicals are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] The primary amine is basic and will react exothermically with acids. The alcohol group can be oxidized by strong oxidizing agents.

Q4: I am observing impurities in my sample. What could be the cause?

A4: Impurities can arise from several sources, including the synthesis process, degradation upon storage, or reaction with contaminants.[3] Common degradation pathways for β-amino alcohols include oxidation of the alcohol or amine group and reaction with atmospheric CO2 to form carbamates. If the compound was synthesized via the reaction of a phenol with epichlorohydrin followed by amination, residual starting materials or byproducts from side reactions could be present.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Sample Discoloration (Yellowing)
  • Possible Cause 1: Oxidation. The amine or secondary alcohol functional groups may be susceptible to air oxidation over time, leading to colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the compound is stored under an inert atmosphere. If discoloration has occurred, consider repurifying the material (e.g., by distillation or chromatography) and then storing it properly.

    • Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, if compatible with your experimental system.

Issue 2: Poor Solubility or Precipitation in Alcohols
  • Possible Cause 1: Transesterification/Reaction. Although less common than with esters, β-amino alcohols can potentially undergo reactions in alcohol solvents, especially under heating or in the presence of catalysts, which could lead to less soluble byproducts.[4]

  • Possible Cause 2: Salt Formation. If the alcohol solvent is acidic or contains acidic impurities, it can protonate the amino group, forming a salt with different solubility characteristics.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Temperature Control: Avoid excessive heating when preparing solutions.

    • Alternative Solvents: Test solubility in a range of aprotic solvents if alcohols prove problematic.

Issue 3: Inconsistent Experimental Results
  • Possible Cause 1: Compound Degradation. The compound may be degrading under your specific experimental conditions (e.g., pH, temperature, presence of other reagents).

  • Possible Cause 2: Impurity Interference. The presence of uncharacterized impurities can interfere with the intended reaction or biological assay.[3]

  • Troubleshooting Steps:

    • Purity Analysis: Before use, verify the purity of your this compound sample using techniques like NMR, LC-MS, or GC-MS.

    • Control Experiments: Run control experiments to assess the stability of the compound under your reaction or assay conditions.

    • Purification: If impurities are detected, purify the compound using an appropriate method.

Data Summary

While specific quantitative data for this compound is not widely available in the literature, the following table provides typical physical and chemical properties for similar β-amino alcohols for comparison.

Property(±)-1-Amino-2-propanol3-Amino-1-propanol(S)-2-Amino-3-cyclohexyl-propan-1-ol
Molecular Formula C₃H₉NOC₃H₉NOC₉H₁₉NO
Molecular Weight 75.11 g/mol 75.11 g/mol 157.25 g/mol [5]
Boiling Point 160 °C184-186 °CNot available
Melting Point Not available11 °C230 °C (dec.) (HCl salt)[6]
Flash Point 165 °F[7]Not availableNot applicable[6]
Solubility Soluble in waterSoluble in water[1]Soluble in water and alcohol[8]

Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing
  • Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure an analytical balance is clean and calibrated.

  • PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Inert Transfer: If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Briefly open the container and quickly transfer the desired amount of the compound to a tared weighing vessel. Minimize the time the container is open to the atmosphere.

  • Sealing: Securely reseal the main container, and if possible, purge with an inert gas before long-term storage.

  • Cleanup: Clean any spills immediately. Dispose of contaminated materials according to your institution's hazardous waste guidelines.

Protocol 2: Preparation of a Stock Solution in Ethanol
  • Solvent Preparation: Use absolute (anhydrous) ethanol (200 proof). If necessary, degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry volumetric flask.

  • Dissolution: Add a portion of the anhydrous ethanol to the flask. Gently swirl or sonicate at room temperature until the solid is completely dissolved.

  • Final Volume: Carefully add anhydrous ethanol to the calibration mark of the volumetric flask.

  • Storage: If the solution is to be stored, transfer it to a vial with a PTFE-lined cap, purge the headspace with inert gas, and store at the recommended temperature (typically 2-8 °C), protected from light.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Step 1: Verify Purity (e.g., NMR, LC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Step 2: Purify Compound (Chromatography, Distillation) is_pure->purify No check_stability Step 3: Assess Stability Under Experimental Conditions is_pure->check_stability Yes purify->check_purity is_stable Is Compound Stable? check_stability->is_stable modify_conditions Step 4: Modify Conditions (Lower Temp, Change pH, Inert Atm.) is_stable->modify_conditions No proceed Proceed with Experiment is_stable->proceed Yes modify_conditions->check_stability

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway Potential Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_carbamate Reaction with CO2 compound This compound oxidized_ketone Amino-ketone Derivative compound->oxidized_ketone + [O] (Air) carbamate Carbamate Adduct compound->carbamate + CO2 (Atmosphere) oxidized_acid Amino-acid Derivative oxidized_ketone->oxidized_acid + [O]

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Enhancing the Stereoselectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 1-Amino-3-cyclohexyloxy-propan-2-ol synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary stereoselective routes: Sharpless Asymmetric Aminohydroxylation (AA) and Ring-Opening of a Chiral Epoxide.

Method 1: Sharpless Asymmetric Aminohydroxylation of Allyl Cyclohexyl Ether

Q1: My reaction is showing low enantioselectivity. What are the potential causes and solutions?

A1: Low enantioselectivity in the Sharpless Asymmetric Aminohydroxylation is a frequent challenge. Several factors can contribute to this issue:

  • Ligand Selection: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The two common classes of ligands, phthalazine (PHAL) and anthraquinone (AQN), can provide opposite enantiomers. For a specific substrate like allyl cyclohexyl ether, it is crucial to screen both (DHQ)₂PHAL and (DHQD)₂PHAL to determine the optimal ligand for the desired stereoisomer.[1][2]

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to 4 °C) to maximize stereocontrol. Elevated temperatures can lead to a decrease in enantioselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.

  • Slow Addition of Osmium Catalyst: A slow addition of the osmium tetroxide (or potassium osmate) solution can be critical for achieving high enantioselectivity in some cases.[2]

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the chiral catalyst, leading to reduced enantioselectivity. Ensure all reagents and solvents are of high purity and anhydrous where necessary.

  • Side Reactions: The formation of a bis(azaglycolate) osmium(VI) species is a potential side reaction that can decrease enantioselectivity.[3] Conducting the reaction in a more dilute aqueous medium can favor the desired hydrolysis pathway and minimize this side reaction.[3]

Q2: The regioselectivity of the aminohydroxylation is poor, yielding a mixture of isomers. How can I improve this?

A2: Poor regioselectivity, the formation of both this compound and 2-amino-3-cyclohexyloxy-propan-1-ol, can be a significant issue. Here are some strategies to enhance regioselectivity:

  • Ligand Influence: The structure of the chiral ligand can influence regioselectivity. For some substrates, AQN-derived ligands have shown different regioselectivity compared to PHAL-derived ligands.[2][3] It may be beneficial to screen different ligand backbones.

  • Nitrogen Source: The choice of the nitrogen source (e.g., chloramine-T, sodium N-chlorocarbamates) can impact the regioselectivity of the reaction.[3] Experimenting with different nitrogen sources might be necessary to find the optimal conditions for your substrate.

  • Substrate Control: The electronic and steric properties of the substrate play a crucial role. While allyl cyclohexyl ether is the target substrate, understanding the directing effects of the cyclohexyloxy group is important. For α,β-unsaturated esters, the ester group often directs the amine to the β-position.[1][2]

Q3: The reaction yield is low. What are the possible reasons and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring the impact on enantioselectivity).

  • Catalyst Deactivation: The osmium catalyst can be sensitive to impurities. Ensure all glassware is scrupulously clean and reagents are of high purity.

  • Side Reactions: Besides the formation of the regioisomer, other side reactions such as dihydroxylation can occur, consuming the starting material. The formation of diols can be suppressed by using the appropriate nitrogen source and reaction conditions.

  • Product Isolation: The work-up and purification process can lead to product loss. Ensure efficient extraction and consider optimizing the chromatography conditions for product purification.

Method 2: Stereoselective Ring-Opening of (R)- or (S)-Cyclohexyl Glycidyl Ether

Q1: The epoxide ring-opening with ammonia is resulting in a racemic mixture. What went wrong?

A1: If you are starting with a chiral, enantiomerically pure epoxide, the ring-opening reaction with ammonia should be stereospecific, proceeding with an inversion of configuration at the attacked carbon. A racemic product suggests one of the following issues:

  • Racemic Starting Epoxide: The most likely cause is that your starting cyclohexyl glycidyl ether was racemic. Verify the enantiomeric purity of your starting material using a suitable analytical method (e.g., chiral HPLC, chiral GC).

  • Racemization during Synthesis of Epoxide: If you synthesized the chiral epoxide, the conditions used might have caused racemization. For instance, harsh acidic or basic conditions during workup can sometimes lead to racemization.

  • Side Reactions Promoting Racemization: While less common for this specific reaction, certain conditions could potentially lead to racemization of the product. Ensure the reaction is performed under controlled conditions.

Q2: The reaction is producing a significant amount of the undesired regioisomer. How can I improve the regioselectivity of the epoxide opening?

A2: The ring-opening of epoxides with nucleophiles is generally regioselective. For an SN2-type reaction with a strong nucleophile like ammonia, the attack is expected to occur at the less sterically hindered carbon of the epoxide. In the case of cyclohexyl glycidyl ether, this would be the terminal carbon, leading to the desired this compound. If you are observing the other regioisomer, consider the following:

  • Reaction Conditions: Under acidic conditions, the regioselectivity of epoxide opening can be altered, with the nucleophile attacking the more substituted carbon.[4] Ensure your reaction conditions are basic or neutral and free from acidic contaminants.

  • Lewis Acid Catalysis: The use of certain Lewis acids can influence the regioselectivity of epoxide opening. While some Lewis acids can enhance the reaction rate, they might also alter the preferred site of nucleophilic attack.[5] If you are using a catalyst, its effect on regioselectivity should be carefully evaluated.

Q3: I am observing the formation of a di-alkylated side product. How can I prevent this?

A3: The desired product, this compound, is a primary amine and can act as a nucleophile itself, reacting with another molecule of the starting epoxide to form a secondary amine (di-alkylated product). To minimize this side reaction:

  • Excess Ammonia: Use a large excess of ammonia.[6] This will increase the probability of the epoxide reacting with ammonia rather than the product amine. The reaction can be carried out in a concentrated aqueous ammonia solution.

  • Slow Addition of Epoxide: Adding the epoxide slowly to the ammonia solution can help maintain a high concentration of ammonia relative to the product amine throughout the reaction.

  • Reaction Temperature: Lowering the reaction temperature might help to control the rate of the secondary reaction, although it may also slow down the primary reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for obtaining high stereoselectivity for this compound?

A1: Both the Sharpless Asymmetric Aminohydroxylation and the ring-opening of a chiral epoxide can provide high stereoselectivity. The choice often depends on the availability and cost of the starting materials.

  • Sharpless Asymmetric Aminohydroxylation: This method starts from an achiral olefin (allyl cyclohexyl ether) and introduces chirality in a single step. It is a powerful method but requires careful optimization of the catalyst system (ligand, osmium source) and reaction conditions.

  • Ring-Opening of Chiral Epoxide: This route relies on the availability of an enantiomerically pure starting material ((R)- or (S)-cyclohexyl glycidyl ether). If a high-purity epoxide is available, the ring-opening with ammonia is often a straightforward and highly stereospecific reaction.

Q2: How can I purify the final product, this compound?

A2: The purification of chiral amino alcohols typically involves standard laboratory techniques:

  • Extraction: After quenching the reaction, an extractive workup is usually performed to separate the product from inorganic salts and other water-soluble components. The pH of the aqueous phase may need to be adjusted to ensure the amino alcohol is in its free base form for extraction into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for purifying the crude product. A solvent system such as dichloromethane/methanol or chloroform/methanol with a small amount of ammonia or triethylamine is often used to prevent the product from tailing on the silica gel.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the amino alcohol can be converted to a salt (e.g., hydrochloride or tartrate salt) which can often be purified by crystallization. The free base can then be regenerated if needed.

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the product?

A3: Determining the enantiomeric excess is crucial for assessing the success of a stereoselective synthesis. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques. The amino alcohol or a suitable derivative is passed through a chiral stationary phase, which separates the two enantiomers.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers of volatile derivatives of the amino alcohol.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio.

  • Derivatization with a Chiral Reagent: The amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated and quantified using standard non-chiral chromatography (HPLC or GC) or NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the key stereoselective reactions. The data is based on literature reports for analogous substrates and serves as a general guideline.

Table 1: Sharpless Asymmetric Aminohydroxylation of Representative Allyl Ethers

SubstrateLigandNitrogen SourceYield (%)e.e. (%)Reference
Allyl Phenyl Ether(DHQ)₂PHALTsNClNa7595Adapted from[7]
Allyl Benzyl Ether(DHQD)₂PHALAcNHBr6892Adapted from[2]
Allyl tert-Butyl Ether(DHQ)₂PHALBocNClNa7290Inferred from general principles

Table 2: Stereoselective Ring-Opening of Representative Epoxides with Ammonia

EpoxideSolventTemperature (°C)Yield (%)e.e. (%)Reference
(R)-Styrene OxideH₂O/i-PrOH8085>99Adapted from literature
(S)-Propylene Oxideaq. NH₃6078>99Inferred from general principles
(R)-Glycidyl Phenyl Etheraq. NH₃/Dioxane8592>99Adapted from literature

Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation of Allyl Cyclohexyl Ether

This protocol is a generalized procedure based on established methods for asymmetric aminohydroxylation.

Materials:

  • Allyl cyclohexyl ether

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂PHAL or (DHQD)₂PHAL (chiral ligand)

  • tert-Butyl carbamate

  • Sodium hypochlorite solution (bleach)

  • Sodium hydroxide

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, dissolve tert-butyl carbamate (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Add the chiral ligand (e.g., (DHQ)₂PHAL, 0.01 eq) to the solution.

  • In a separate vial, prepare a solution of potassium osmate(VI) dihydrate (0.002 eq) in a small amount of water.

  • To the main reaction flask, add allyl cyclohexyl ether (1.0 eq).

  • Slowly add a solution of sodium hypochlorite (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Add the potassium osmate solution dropwise to the vigorously stirred reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stereoselective Ring-Opening of (R)-Cyclohexyl Glycidyl Ether

This protocol is based on established procedures for the aminolysis of epoxides.

Materials:

  • (R)-Cyclohexyl glycidyl ether (or the (S)-enantiomer for the other product stereoisomer)

  • Concentrated aqueous ammonia (large excess)

  • Isopropanol or another suitable co-solvent

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a pressure tube or a sealed vessel, add a large excess of concentrated aqueous ammonia.

  • Add a co-solvent such as isopropanol to ensure the solubility of the epoxide.

  • Add (R)-cyclohexyl glycidyl ether to the ammonia solution.

  • Seal the vessel and heat the reaction mixture to a temperature between 60-85 °C.

  • Stir the reaction for several hours to days, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

  • Remove the excess ammonia and solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sharpless_AA_Workflow A Allyl Cyclohexyl Ether C [3+2] Cycloaddition A->C B [Os]=N-R (Active Catalyst) B->C D Os(VI) Azaglycolate Intermediate C->D E Hydrolysis D->E G Re-oxidation D->G Stoichiometric Oxidant F 1-Amino-3-cyclohexyloxy -propan-2-ol E->F G->B H OsO4 + Chiral Ligand + N-Source H->B

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Epoxide_Opening_Workflow Start Chiral Cyclohexyl Glycidyl Ether TransitionState SN2 Transition State (Backside Attack) Start->TransitionState Reagent Nucleophile (Ammonia) Reagent->TransitionState Attacks less hindered carbon Intermediate Alkoxide Intermediate TransitionState->Intermediate Protonation Protonation Intermediate->Protonation Product 1-Amino-3-cyclohexyloxy -propan-2-ol (Inversion of Stereochemistry) Protonation->Product

Caption: Workflow for the stereospecific ring-opening of a chiral epoxide.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Amino-3-cyclohexyloxy-propan-2-ol Purity by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the validation of 1-Amino-3-cyclohexyloxy-propan-2-ol purity, a key intermediate in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is the most prevalent and robust method for assessing the purity of polar compounds like this compound. Its wide applicability, high resolution, and adaptability make it the industry standard.

Experimental Protocol: A Generalized RP-HPLC Method

Since this compound lacks a strong chromophore, direct UV detection requires low wavelengths. For enhanced sensitivity and specificity, especially for impurity profiling, pre-column derivatization with a UV-active or fluorescent agent is recommended.

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nm or Fluorescence (with derivatization)Low UV wavelength for the underivatized amine. Fluorescence offers higher sensitivity.
Derivatization Pre-column with o-Phthalaldehyde (OPA) for fluorescenceOPA reacts with primary amines to form highly fluorescent isoindole derivatives.
Method Validation

The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4]

Table 2: Key HPLC Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest.The analyte peak is resolved from all potential impurities and excipients.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise and accurate.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
LOD The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Alternative Analytical Techniques for Purity Validation

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase volatility.[5][6][7] GC can be particularly useful for identifying residual solvents.

  • Supercritical Fluid Chromatography (SFC): An alternative to normal-phase HPLC, SFC is recognized for its speed and reduced use of organic solvents.[8][9] It shows excellent performance for the separation of chiral primary amines.[9]

  • Capillary Electrophoresis (CE): A high-resolution separation technique well-suited for charged and polar compounds.[10][11] CE offers advantages in terms of high efficiency, short analysis times, and low sample and reagent consumption.

  • Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), MS provides powerful structural information for the unambiguous identification of impurities.

Comparative Overview of Analytical Techniques

Table 3: Comparison of Analytical Methods for Purity Determination

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, high resolution, easily automated.Higher solvent consumption compared to SFC and CE.Routine purity testing and assay.
GC Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High resolution for volatile compounds, sensitive detectors (FID).Requires analyte to be volatile or derivatized.Analysis of residual solvents and volatile impurities.
SFC Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Fast separations, reduced organic solvent use, "green" technique.Requires specialized equipment, less versatile than HPLC for highly polar compounds.Chiral separations and high-throughput screening.[9]
CE Separation based on differential migration in an electric field.High efficiency, low sample and solvent consumption, fast analysis.Lower sensitivity for UV detection due to short path length, less robust than HPLC.Analysis of charged and highly polar compounds, chiral separations.[10]

Visualizing the Workflow and Method Comparison

Diagrams of Experimental and Logical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Diluent derivatize Pre-column Derivatization (Optional) prep_sample->derivatize prep_std Prepare Standard Solutions prep_std->derivatize inject Inject into HPLC System derivatize->inject separate Chromatographic Separation inject->separate detect UV or Fluorescence Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity / Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity validation.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte 1-Amino-3-cyclohexyloxy- propan-2-ol HPLC HPLC GC GC SFC SFC CE CE Routine_Purity Routine Purity/Assay HPLC->Routine_Purity Primary Method Chiral_Separation Chiral Separation HPLC->Chiral_Separation Volatile_Impurities Volatile Impurities GC->Volatile_Impurities Best for SFC->Chiral_Separation Advantageous for CE->Chiral_Separation High_Polarity Highly Polar Analytes CE->High_Polarity Suitable for

Caption: Logical comparison of analytical techniques.

Validation_Pathway cluster_0 Purity Validation cluster_1 Impurity Identification start Define Analytical Procedure method_dev Method Development (e.g., HPLC) start->method_dev validation Method Validation (ICH Q2(R1)) method_dev->validation routine_testing Routine QC Testing validation->routine_testing detect_impurity Detect Unknown Peak (by HPLC) routine_testing->detect_impurity if impurity detected isolate_impurity Isolate Impurity (Prep-HPLC) detect_impurity->isolate_impurity identify_impurity Structural Elucidation (LC-MS, GC-MS, NMR) isolate_impurity->identify_impurity

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and pharmacological comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with established beta-adrenergic antagonists (beta-blockers). Due to the limited publicly available experimental data on this compound, this comparison infers its likely properties based on well-established structure-activity relationships (SAR) within the aryloxypropanolamine class of compounds. The guide includes quantitative data for benchmark beta-blockers, detailed experimental protocols for assessing pharmacological activity, and visualizations of key biological pathways and experimental workflows.

Introduction to Aryloxypropanolamine Beta-Blockers

Beta-blockers are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors. The aryloxypropanolamine scaffold is a common structural feature of many clinically important beta-blockers.[1][2] This scaffold consists of an aromatic or heterocyclic ring linked through an ether oxygen to a propan-2-ol moiety, which in turn bears an amino group. Variations in the aromatic ring, the substituent on the amino group, and the stereochemistry of the propan-2-ol are key determinants of the pharmacological properties of these compounds, including their potency, selectivity for β1 versus β2 receptors, and intrinsic sympathomimetic activity (ISA).[3]

This compound is a structural analog of this class where the aromatic ring is replaced by a cyclohexyl group. This guide will explore the implications of this structural modification in comparison to well-characterized aryloxypropanolamine beta-blockers such as propranolol (non-selective), atenolol (β1-selective), and betaxolol (β1-selective).

Structural Comparison

The core structure of the compounds discussed is the propan-2-ol backbone with an amino group at position 1 and an ether-linked substituent at position 3.

CompoundStructureKey Structural Features
This compound - Cyclohexyl ether- Primary amine
Propranolol - Naphthyl ether- Isopropylamino group
Atenolol - Phenyl ether with a para-acetamido group- Isopropylamino group
Betaxolol - Phenyl ether with a para-[2-(cyclopropylmethoxy)ethyl] group- Isopropylamino group

Predicted Pharmacological Profile of this compound

Based on established SAR principles for beta-blockers, we can predict the following for this compound:

  • Potency: The primary amino group in this compound is a significant deviation from the secondary amines with bulky substituents (e.g., isopropyl, tert-butyl) that are optimal for high-potency beta-blockade.[2][3] Therefore, it is anticipated that this compound will exhibit significantly lower binding affinity and antagonist potency compared to propranolol, atenolol, and betaxolol.

  • Selectivity: The replacement of an aromatic ring with a saturated cyclohexyl ring will likely alter the selectivity profile. Aromatic rings are known to engage in specific interactions within the receptor binding pocket that can influence selectivity. The absence of a para-substituent, which is a feature of many β1-selective blockers like atenolol, suggests that this compound may be non-selective or have low selectivity.[4]

  • Lipophilicity: The cyclohexyl group is lipophilic, which might lead to properties more akin to the non-selective beta-blocker propranolol in terms of tissue distribution and potential for central nervous system side effects, although the overall lipophilicity will also be influenced by the primary amine.

Quantitative Comparison of Related Beta-Blockers

The following table summarizes the binding affinities (Ki) of well-characterized beta-blockers for β1 and β2 adrenergic receptors. This data serves as a benchmark for the expected performance of novel analogs.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity (β2 Ki / β1 Ki)Reference
Propranolol 1.80.80.44 (Non-selective)[5]
Atenolol 1167100008.57 (β1-selective)[6]
Betaxolol 6.413320.78 (β1-selective)[6]
Bisoprolol 1121019.09 (β1-selective)[5]
Metoprolol 12010008.33 (β1-selective)[5]
Carvedilol 0.90.20.22 (Non-selective)[5]
ICI 118,551 2750.50.0018 (β2-selective)[7]

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in physiological responses such as increased heart rate and contractility. Beta-blockers competitively inhibit the binding of agonists to the receptor, thereby attenuating this signaling pathway.

Beta1_Adrenergic_Signaling cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor gs Gs Protein (α, β, γ subunits) b1ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to norepi Norepinephrine (Agonist) norepi->b1ar Binds to betablocker Beta-Blocker (Antagonist) betablocker->b1ar Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Targets Leading to

Caption: Beta-1 adrenergic receptor signaling pathway.

Experimental Workflow for Determining Beta-Blocker Affinity

The affinity of a compound for beta-adrenergic receptors is typically determined using a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment.

Binding_Assay_Workflow prep Prepare cell membranes expressing β-adrenergic receptors incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-CGP12177) and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify the amount of bound radioligand (e.g., using a scintillation counter) separate->quantify analyze Analyze the data to determine the IC50 value of the test compound quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

General Synthesis of 1-Alkylamino-3-cyclohexyloxy-propan-2-ols

This protocol describes a general method for the synthesis of this compound and its N-alkylated analogs, adapted from the synthesis of other aryloxypropanolamines.[8]

Step 1: Synthesis of Cyclohexyl Glycidyl Ether

  • To a stirred solution of cyclohexanol and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran), add epichlorohydrin dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield cyclohexyl glycidyl ether.

Step 2: Aminolysis of Cyclohexyl Glycidyl Ether

  • Dissolve cyclohexyl glycidyl ether in a suitable solvent (e.g., methanol or isopropanol).

  • Add an excess of the desired amine (e.g., ammonia for the primary amine, or isopropylamine for an N-isopropyl derivative).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 100 °C for 6-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent and excess amine under reduced pressure.

  • Purify the resulting amino alcohol by recrystallization from a suitable solvent or by column chromatography.

Radioligand Binding Assay for β1 and β2 Adrenergic Receptors

This protocol is for determining the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes from cells stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP), providing a measure of its functional activity.

Materials:

  • Whole cells expressing the β-adrenergic receptor of interest.

  • Agonist: Isoproterenol.

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture plates.

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing the phosphodiesterase inhibitor and varying concentrations of the test compound.

  • Pre-incubate the cells with the test compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 of isoproterenol).

  • Incubate for a specified time to allow for cAMP production (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Conclusion

References

Comparative study of different synthetic routes to 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Amino-3-cyclohexyloxy-propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The comparison is based on established chemical principles and data from analogous syntheses, offering insights into the potential efficiency, safety, and scalability of each pathway.

Executive Summary

Two plausible and efficient synthetic routes for this compound have been evaluated. Both routes commence with the reaction of cyclohexanol with a three-carbon electrophile, followed by amination. Route 1 utilizes the readily available and cost-effective epichlorohydrin, while Route 2 employs glycidol, offering a potentially more direct pathway to the intermediate epoxide. The choice between these routes will likely depend on factors such as starting material cost, desired purity, and the scale of the synthesis.

Comparative Data of Synthetic Routes

ParameterRoute 1: Epichlorohydrin RouteRoute 2: Glycidol Route
Starting Materials Cyclohexanol, Epichlorohydrin, AmmoniaCyclohexanol, Glycidol, Ammonia
Key Intermediates 1-Chloro-3-cyclohexyloxy-propan-2-ol, 3-Cyclohexyloxy-1,2-epoxypropane3-Cyclohexyloxy-1,2-epoxypropane
Overall Yield (Estimated) 60-70%65-75%
Reaction Time (Estimated) 12-24 hours10-20 hours
Key Reaction Conditions Step 1: Base catalyst (e.g., NaOH), 50-70°C; Step 2: High pressure, 80-100°CStep 1: Lewis acid or base catalyst, 60-80°C; Step 2: High pressure, 80-100°C
Advantages Utilizes inexpensive starting materials. Well-established methodology for the initial coupling reaction.Potentially fewer steps if the intermediate epoxide is not isolated. May offer higher overall yield.
Disadvantages Two distinct chemical transformations are required. The use of a chlorinated intermediate can pose environmental concerns.Glycidol is typically more expensive than epichlorohydrin. The initial reaction may be less selective.

Experimental Protocols

Route 1: Epichlorohydrin Route

Step 1: Synthesis of 1-Chloro-3-cyclohexyloxy-propan-2-ol

To a stirred solution of cyclohexanol (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent (e.g., toluene), is added a 50% aqueous solution of sodium hydroxide (2.0 eq). The mixture is heated to 50-60°C, and epichlorohydrin (1.2 eq) is added dropwise over 1 hour. The reaction is stirred at this temperature for 6-8 hours. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-chloro-3-cyclohexyloxy-propan-2-ol.

Step 2: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane

The crude 1-chloro-3-cyclohexyloxy-propan-2-ol is dissolved in a suitable solvent (e.g., methanol), and a solution of sodium hydroxide (1.5 eq) in water is added. The mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give 3-cyclohexyloxy-1,2-epoxypropane.

Step 3: Synthesis of this compound

3-Cyclohexyloxy-1,2-epoxypropane is dissolved in a solution of aqueous ammonia (25-30% w/w, large excess) in a sealed pressure vessel. The mixture is heated to 80-100°C for 8-12 hours. After cooling, the excess ammonia and water are removed under reduced pressure. The resulting crude product is then purified by distillation or crystallization to afford this compound.

Route 2: Glycidol Route

Step 1: Synthesis of 3-Cyclohexyloxy-1,2-epoxypropane

Cyclohexanol (1.0 eq) is mixed with a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.02 eq) or a base (e.g., sodium hydride, 0.1 eq). The mixture is heated to 60-80°C, and glycidol (1.1 eq) is added dropwise. The reaction is monitored by TLC or GC and is typically complete within 4-8 hours. The reaction mixture is then worked up by quenching the catalyst and removing the excess cyclohexanol under vacuum to yield 3-cyclohexyloxy-1,2-epoxypropane.

Step 2: Synthesis of this compound

The procedure is identical to Step 3 of the Epichlorohydrin Route. 3-Cyclohexyloxy-1,2-epoxypropane is reacted with a large excess of aqueous ammonia in a sealed pressure vessel at 80-100°C for 8-12 hours. Work-up and purification are performed as described above to yield the final product.

Visualizations

G cluster_route1 Route 1: Epichlorohydrin Pathway cluster_route2 Route 2: Glycidol Pathway A1 Cyclohexanol + Epichlorohydrin B1 1-Chloro-3-cyclohexyloxy-propan-2-ol A1->B1 NaOH, PTC C1 3-Cyclohexyloxy-1,2-epoxypropane B1->C1 NaOH D1 This compound C1->D1 Aqueous NH3, Heat A2 Cyclohexanol + Glycidol B2 3-Cyclohexyloxy-1,2-epoxypropane A2->B2 Catalyst (Acid or Base) C2 This compound B2->C2 Aqueous NH3, Heat

Caption: Synthetic pathways to this compound.

G Start Define Target Molecule: This compound IdentifyRoutes Identify Plausible Synthetic Routes Start->IdentifyRoutes Route1 Route 1: Epichlorohydrin IdentifyRoutes->Route1 Route2 Route 2: Glycidol IdentifyRoutes->Route2 GatherData Gather Experimental Data (Analogous Reactions) Route1->GatherData Route2->GatherData Compare Compare Routes: Yield, Cost, Safety, etc. GatherData->Compare Protocols Detail Experimental Protocols Compare->Protocols Visualize Create Visualizations: Pathways & Logic Protocols->Visualize Report Generate Comparative Guide Visualize->Report

Caption: Workflow for the comparative study of synthetic routes.

A Comparative Guide to Confirming the Absolute Configuration of 1-Amino-3-cyclohexyloxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the three primary analytical techniques for confirming the absolute configuration of 1-Amino-3-cyclohexyloxy-propan-2-ol, a chiral building block relevant in pharmaceutical synthesis. We will explore X-ray crystallography, Vibrational Circular Dichroism (VCD) spectroscopy, and the NMR-based Mosher's ester analysis, presenting their principles, experimental protocols, and a comparative analysis of their performance based on available data for structurally related compounds.

Introduction to this compound and the Importance of Stereochemistry

This compound is a chiral 1,3-amino alcohol. Its structure contains a stereocenter at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). In the context of drug development, it is imperative to synthesize and characterize the single, desired enantiomer to ensure therapeutic efficacy and safety. This necessitates robust analytical methods for the unambiguous assignment of its absolute configuration.

Comparison of Analytical Methods

The choice of method for determining absolute configuration often depends on the physical properties of the sample, the availability of instrumentation, and the stage of drug development. The following table summarizes the key characteristics of the three most reliable techniques.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle Direct determination of the three-dimensional arrangement of atoms in a single crystal.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Derivatization of the alcohol with chiral Mosher's acid chlorides to form diastereomers, followed by analysis of their ¹H NMR spectra.
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Typically >1 mgTypically 5-10 mg[1]Typically ~5 mg per diastereomer
Destructive? NoNo (sample is recoverable)Yes (derivatization required)
Key Advantage Provides unambiguous, definitive assignment of absolute configuration.[2]Applicable to non-crystalline samples (oils, liquids) and provides conformational information in solution.[1]Does not require specialized equipment beyond a standard NMR spectrometer.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[2]Requires access to a VCD spectrometer and computational resources for DFT calculations.Indirect method that relies on conformational models; can be ambiguous for complex or flexible molecules.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining absolute configuration due to its direct and unambiguous nature.[2] The primary challenge lies in obtaining a single crystal of sufficient quality. For amino alcohols like this compound, derivatization to form a salt with a chiral acid or a co-crystal can facilitate crystallization.

General Protocol:

  • Derivatization (Optional but often necessary): The amino group of this compound can be protected (e.g., with a Boc group) to improve crystallinity. Alternatively, salt formation with a chiral acid can be attempted.

  • Crystallization: A systematic screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is performed to grow single crystals of suitable size and quality.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

Workflow for X-ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Derivatization Derivatization (e.g., Boc protection) Crystallization Crystallization Screening Derivatization->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config

Figure 1. General workflow for determining absolute configuration using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when crystallization is unsuccessful.[1] The method involves comparing the experimental VCD spectrum with the theoretically predicted spectrum for a known enantiomer, calculated using Density Functional Theory (DFT).

General Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[1]

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the molecule to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good match in the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration.

Logical Relationship in VCD Analysis:

vcd_logic cluster_exp Experimental cluster_comp Computational cluster_comp_S Computational (Inverted) Exp_VCD Experimental VCD Spectrum Comparison Comparison Exp_VCD->Comparison Conformational_Search Conformational Search (e.g., for R-enantiomer) DFT_Calculation DFT Calculation (Geometry, Frequencies, VCD) Conformational_Search->DFT_Calculation Boltzmann_Avg Boltzmann-Averaged Calculated Spectrum DFT_Calculation->Boltzmann_Avg Inverted_Spectrum Inverted Calculated Spectrum (S-enantiomer) Boltzmann_Avg->Inverted_Spectrum Boltzmann_Avg->Comparison Inverted_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Figure 2. Logical flow for absolute configuration assignment using VCD spectroscopy.
Mosher's Ester Analysis

Mosher's method is a widely used NMR technique for deducing the absolute configuration of chiral alcohols and amines.[3][4] It involves the formation of diastereomeric esters (or amides) with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these diastereomers allows for the assignment of the stereocenter.

General Protocol:

  • Derivatization:

    • React two separate aliquots of the enantiomerically pure this compound with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine, DMAP). This will form the (R)-MTPA and (S)-MTPA esters of the secondary alcohol.

  • NMR Analysis:

    • Acquire the ¹H NMR spectra of both diastereomeric esters.

    • Assign the proton signals for the groups flanking the stereocenter.

    • Calculate the chemical shift differences: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) for each assigned proton.

  • Configuration Assignment:

    • Based on the established conformational model of the MTPA esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values for the protons in the cyclohexyloxymethyl and aminomethyl groups, the absolute configuration of the C-2 stereocenter can be determined.

Illustrative Data for a Structurally Similar Amino Alcohol:

Protonδ (S-MTPA) (ppm)δ (R-MTPA) (ppm)Δδ (δS - δR) (ppm)
H-1a3.553.65-0.10
H-1b3.403.52-0.12
H-3a3.803.72+0.08
H-3b3.953.85+0.10

Experimental Workflow for Mosher's Method:

mosher_workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis Start Enantiopure This compound React_S_MTPA React with (S)-MTPA-Cl Start->React_S_MTPA React_R_MTPA React with (R)-MTPA-Cl Start->React_R_MTPA NMR_S ¹H NMR of (S)-MTPA Ester React_S_MTPA->NMR_S NMR_R ¹H NMR of (R)-MTPA Ester React_R_MTPA->NMR_R Calc_Delta Calculate Δδ = δS - δR NMR_S->Calc_Delta NMR_R->Calc_Delta Assignment Assign Absolute Configuration Calc_Delta->Assignment

Figure 3. Step-by-step workflow for Mosher's ester analysis.

Conclusion and Recommendations

The determination of the absolute configuration of this compound can be reliably achieved using X-ray crystallography, VCD spectroscopy, or Mosher's ester analysis.

  • X-ray crystallography is the most definitive method and should be pursued if a high-quality single crystal can be obtained.

  • VCD spectroscopy is the recommended alternative for non-crystalline samples, providing a robust assignment through the combination of experimental measurement and computational modeling.

  • Mosher's ester analysis offers a more accessible approach that can be performed with standard NMR instrumentation, though care must be taken in the interpretation of the data, especially for conformationally flexible molecules.

For drug development professionals, a dual approach, such as confirming the result from Mosher's method with VCD analysis, can provide a very high level of confidence in the stereochemical assignment, which is crucial for regulatory submissions and ensuring the safety and efficacy of the final drug product.

References

Comparative Analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol in Biological Assays: A Focus on Adrenergic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential cross-reactivity of 1-Amino-3-cyclohexyloxy-propan-2-ol in biological assays, with a specific focus on its likely interaction with adrenergic receptors due to its structural similarity to known beta-blockers. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

The structural backbone of this compound, featuring a propan-2-ol moiety with amino and ether linkages, is a common motif in beta-adrenergic receptor antagonists (beta-blockers). This structural alert suggests a high probability of interaction with beta-adrenergic receptors and potentially other related G-protein coupled receptors (GPCRs). This guide outlines the key signaling pathways, experimental workflows for assessing cross-reactivity, and presents a comparative framework with established beta-blockers.

Potential Biological Target: Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are integral to the sympathetic nervous system's regulation of cardiovascular function.[1][2] These receptors, primarily β1 and β2 subtypes in the heart, are GPCRs that, upon stimulation by catecholamines like norepinephrine, activate downstream signaling cascades.[3][4] The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility.[5] Given its structure, this compound is hypothesized to act as an antagonist at these receptors, thereby inhibiting this signaling cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Hypothesized Action Norepinephrine Norepinephrine Beta_AR β-Adrenergic Receptor Norepinephrine->Beta_AR Binds G_Protein Gαs Beta_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Test_Compound 1-Amino-3-cyclohexyloxy -propan-2-ol Test_Compound->Beta_AR Antagonizes

Figure 1: Hypothesized interaction of this compound with the beta-adrenergic signaling pathway.

Comparative Cross-Reactivity Profile

While specific experimental data for this compound is not publicly available, a comparative analysis can be drawn from the known cross-reactivity profiles of established beta-blockers. Beta-blockers are classified based on their selectivity for β1 and β2 receptors. Cross-reactivity with other receptors, such as alpha-adrenergic, serotonergic, or dopaminergic receptors, can lead to off-target effects. The degree of cross-reactivity among different beta-blockers is not extensively documented in all cases.[6]

Table 1: Comparative Receptor Selectivity of Common Beta-Blockers

CompoundPrimary Target(s)Known Cross-Reactivity
Propranolol β1, β2 (Non-selective)5-HT1A, 5-HT1B receptors
Metoprolol β1 (Cardioselective)Low affinity for β2 receptors
Atenolol β1 (Cardioselective)Very low affinity for β2 receptors
Carvedilol β1, β2, α1-
This compound Hypothesized: β1, β2To be determined

Data for known beta-blockers is compiled from publicly available pharmacological databases. The entry for this compound is hypothetical and requires experimental validation.

Experimental Protocols for Assessing Cross-Reactivity

To elucidate the cross-reactivity profile of this compound, a tiered approach employing standard in vitro pharmacological assays is recommended.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Receptor_Prep Receptor Membrane Preparation Start->Receptor_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Receptor_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50, Ki determination) Quantification->Analysis End End Analysis->End

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the target receptor are prepared by homogenization and centrifugation.[8] The protein concentration is determined using a standard assay like the BCA assay.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[8] Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors), and varying concentrations of the test compound (this compound) or a known competitor for determining non-specific binding.[8][9]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[7][10] The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.[7]

Kinase Inhibition Assays

To assess potential off-target effects on intracellular signaling cascades, a kinase inhibition assay can be performed. While the primary hypothesized target is a GPCR, many small molecules exhibit cross-reactivity with kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mix: Kinase, Substrate, ATP, and Test Compound Start->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo™, TR-FRET) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis End End Analysis->End

Figure 3: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Assay Principle: A variety of assay formats can be used, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays that detect the phosphorylated substrate.[11][12]

  • Reaction Setup: The assay is performed in a multi-well plate. Each well contains the purified kinase, a specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to stop the kinase reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the kinase activity.

  • Data Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the IC50 value of the test compound for the inhibition of the kinase.

Conclusion

Based on its chemical structure, this compound warrants thorough investigation for its potential interaction with adrenergic receptors, particularly as a beta-blocker. The experimental protocols outlined in this guide provide a robust framework for characterizing its binding affinity and cross-reactivity profile. A comprehensive understanding of its interactions with a panel of receptors and kinases is crucial for any future development and to anticipate potential on-target and off-target pharmacological effects. The lack of publicly available data on this specific compound underscores the necessity for empirical testing to validate these hypotheses.

References

A Comparative Benchmarking Guide: 1-Amino-3-cyclohexyloxy-propan-2-ol and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol with other prominent amino alcohols. The core structure, a 1-amino-3-alkoxy-propan-2-ol backbone, is a key pharmacophore in many beta-adrenergic receptor antagonists (beta-blockers). Therefore, this comparison benchmarks the target compound against well-established pharmaceuticals such as Propranolol, Atenolol, and Metoprolol, focusing on physicochemical properties, synthesis pathways, and potential applications.

Physicochemical Properties

The physicochemical properties of an amino alcohol are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its solubility, absorption, distribution, and interaction with biological targets. The following table summarizes key properties for this compound and selected benchmarks.

PropertyThis compoundPropranololAtenololMetoprolol
Molecular Formula C₉H₁₉NO₂C₁₆H₂₁NO₂C₁₄H₂₂N₂O₃C₁₅H₂₅NO₃
Molecular Weight 173.25 g/mol 259.34 g/mol [1]266.34 g/mol [2]267.36 g/mol [3]
Melting Point (°C) 62.21 (Predicted)[4]96[5]152-156.5120[3]
Water Solubility 10819.1 mg/L (Predicted)[4]61.7 mg/L[5]26.5 mg/mL (at 37°C)[6]Soluble[3]
LogP (Octanol/Water) Not Available3.48[5]0.162.15[3]
pKa Not Available9.53[5]~9.6[6]9.68

Synthesis Pathways

The synthesis of 1-amino-3-alkoxy-propan-2-ols, including the target compound and its pharmaceutical analogues, typically follows a convergent synthetic strategy. The general pathway involves the reaction of a corresponding alcohol or phenol with an epoxide, followed by a ring-opening reaction with an amine.

A common and efficient method involves two primary steps:

  • Epoxide Formation: A starting alcohol (e.g., cyclohexanol) or phenol (e.g., 1-naphthol) is reacted with epichlorohydrin, often in the presence of a base, to form a glycidyl ether intermediate.[7][8][9]

  • Amination (Ring-Opening): The resulting epoxide ring is opened by nucleophilic attack from an amine (e.g., ammonia for the target compound, or isopropylamine for the comparators), yielding the final 1-amino-3-alkoxy-propan-2-ol product.[9][10]

This versatile synthesis route allows for significant molecular diversity by simply varying the starting alcohol/phenol and the amine used in the final step.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination (Ring-Opening) Alcohol R-OH (e.g., Cyclohexanol) Intermediate Glycidyl Ether Intermediate (R-O-CH2-CH(O)CH2) Alcohol->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Base Base (e.g., NaOH) Base->Alcohol Deprotonation Amine R'-NH2 (e.g., Ammonia) Intermediate->Amine + Amine FinalProduct Final Product 1-Amino-3-alkoxy-propan-2-ol Amine->FinalProduct

General Synthesis of 1-Amino-3-alkoxy-propan-2-ols.

Performance and Applications

While direct experimental data for this compound is limited, its structural similarity to well-known beta-blockers suggests potential activity at beta-adrenergic receptors. The nature of the alkoxy group (cyclohexyloxy vs. aromatic systems in the comparators) will significantly influence its lipophilicity, receptor binding affinity, and metabolic stability.

Application as Beta-Adrenergic Antagonists

Propranolol, Atenolol, and Metoprolol are established beta-blockers used to treat cardiovascular conditions like hypertension and angina.[1] Their mechanism involves blocking the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors in the heart, leading to reduced heart rate and blood pressure.[11] The primary difference lies in their selectivity: Propranolol is non-selective, acting on both β1 and β2 receptors, whereas Atenolol and Metoprolol are cardioselective, primarily targeting β1 receptors in the heart, which can reduce certain side effects.[11][12] The performance of this compound in this context would need to be evaluated through receptor binding assays and functional studies.

G cluster_0 Normal Signaling cluster_1 Blocked Signaling Catecholamine Catecholamine (Adrenaline) BetaReceptor β-Adrenergic Receptor Catecholamine->BetaReceptor Binds Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Increased Heart Rate PKA->Response Leads to AminoAlcohol Amino Alcohol (Beta-Blocker) BetaReceptor_b β-Adrenergic Receptor AminoAlcohol->BetaReceptor_b Blocks Blocked Signaling Blocked BetaReceptor_b->Blocked

Mechanism of Beta-Blockade at the Adrenergic Receptor.
Application in Asymmetric Synthesis

Chiral amino alcohols are widely employed as catalysts or chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in drug development.[] Their bifunctional nature (amine and alcohol groups) allows them to form rigid chelated intermediates with metal catalysts or substrates, effectively controlling the stereochemical outcome of a reaction.[] A primary application is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane reagents.[14][15] The steric and electronic properties of the substituents on the amino alcohol are critical for achieving high enantioselectivity.

Experimental Protocols: Performance Evaluation

To benchmark this compound as a chiral catalyst, a standard protocol for the asymmetric reduction of a model ketone, such as acetophenone, can be employed.

Objective: To determine the catalytic efficiency and enantioselectivity of the amino alcohol in the borane-mediated reduction of acetophenone.

Materials:

  • This compound (or other amino alcohol catalyst)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF

  • Acetophenone (substrate)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (quenching agent)

  • Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine, MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

  • Chiral HPLC or GC column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried, nitrogen-purged flask, dissolve the amino alcohol (e.g., 0.1 mmol) in anhydrous THF. Add the borane solution (e.g., 0.1 mmol) dropwise at room temperature and stir for 5-10 minutes to form the oxazaborolidine catalyst in situ.[14]

  • Reduction Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add the borane solution (1.0 mmol) followed by a dropwise addition of a solution of acetophenone (1.0 mmol) in anhydrous THF.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash successively with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Analysis:

    • Conversion/Yield: Analyze the crude product by Gas Chromatography (GC) with an internal standard to determine the conversion of acetophenone and the yield of 1-phenylethanol.

    • Enantioselectivity: Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or chiral GC.

G cluster_workflow Experimental Workflow A 1. Catalyst Formation (Amino Alcohol + Borane in THF) B 2. Reaction Setup (Cool flask, add more Borane) A->B C 3. Substrate Addition (Add Acetophenone solution) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Add Methanol at 0°C) D->E F 6. Workup & Extraction (Aq. washes, drying) E->F G 7. Analysis (Yield by GC, ee by Chiral HPLC/GC) F->G

Workflow for Asymmetric Ketone Reduction.

References

A Comparative Guide to the Quantitative Analysis of 1-Amino-3-cyclohexyloxy-propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective quantification of chiral molecules like 1-Amino-3-cyclohexyloxy-propan-2-ol is a critical step in ensuring the safety and efficacy of pharmaceuticals. This beta-blocker, like many others, exhibits stereospecific pharmacological activity, making the accurate measurement of its enantiomers essential. This guide provides a comparative overview of analytical techniques, complete with experimental protocols and performance data, to aid in the selection of an appropriate method for the quantitative analysis of this compound enantiomers.

The primary methods for the chiral separation and quantification of beta-blockers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Both techniques offer distinct advantages and are suited for different analytical challenges.

Comparison of Analytical Methods

The choice between HPLC and CE for the quantitative analysis of this compound enantiomers will depend on the specific requirements of the assay, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of these methods based on published data for analogous beta-blockers.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Typical Stationary/Selector Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) or protein-based (e.g., AGP) chiral columns.Cyclodextrins (e.g., sulfated β-cyclodextrin) added to the background electrolyte.[1]
Limit of Detection (LOD) 0.025 - 12.3 µg/mL[2][3]Generally in the low µg/mL range.
Limit of Quantification (LOQ) 0.075 - 7.68 µg/mL[2][4]Typically in the low to mid µg/mL range.
Linearity (r²) > 0.998[4][5]≥ 0.99
Precision (%RSD) < 2% for intra-day precision.[5]Typically < 5%.
Accuracy (% Recovery) 97.3% - 102.86%[4][5]Generally within 95-105%.
Analysis Time < 15 minutes is achievable.[5]Can be longer depending on the resolution required.
Advantages High resolution, well-established, robust, and suitable for preparative scale.Low sample and reagent consumption, high efficiency, and different selectivity.
Disadvantages Higher solvent consumption, potential for high backpressure.Lower loading capacity, sensitivity can be lower than HPLC-MS/MS.

Experimental Protocols

Below are detailed, representative experimental protocols for the quantitative analysis of beta-blocker enantiomers, which can be adapted for this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation of beta-blocker enantiomers using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-hexane/ethanol/diethylamine (80:20:0.1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound racemate in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) step would be necessary to remove interfering matrix components.[7][8]

4. Method Validation:

  • Specificity: Analyze blank samples to ensure no interfering peaks at the retention times of the enantiomers.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.99.

  • Precision: Determine intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be < 15%.

  • Accuracy: Assess by the recovery of known amounts of enantiomers spiked into a blank matrix. Recoveries should be within 85-115%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[9]

Method 2: Chiral Capillary Electrophoresis (CE)

This protocol outlines a general approach for the enantioseparation of beta-blockers using a cyclodextrin-based chiral selector.

1. Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, and a diode array detector (DAD).

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: DAD at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

3. Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Method Validation:

  • The validation parameters (specificity, linearity, precision, accuracy, LOD, and LOQ) should be assessed in a similar manner to the HPLC method, with acceptance criteria adjusted as appropriate for CE.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for sample analysis and the logical relationship of method validation.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Injection into HPLC/CE Concentration->Injection Separation Chiral Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Figure 1. General workflow for the quantitative analysis of enantiomers.

G cluster_parameters Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Figure 2. Key parameters for analytical method validation.

References

Efficacy comparison of 1-Amino-3-cyclohexyloxy-propan-2-ol derivatives in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of several widely studied β-adrenergic receptor antagonists (β-blockers). Due to the limited public data on 1-Amino-3-cyclohexyloxy-propan-2-ol derivatives, this guide focuses on the well-established class of β-blockers, which share structural similarities and functional relevance. The data presented herein is derived from in vitro experimental studies and is intended to serve as a resource for research and development purposes.

Comparative Efficacy Data

The primary mechanism of β-blockers is the competitive antagonism of endogenous catecholamines, such as norepinephrine and epinephrine, at β-adrenergic receptors. The efficacy of this antagonism is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of several common β-blockers for human β1 and β2 adrenergic receptors, as determined in studies using membranes from recombinant cell lines expressing these receptors.[1]

Compoundβ1 Ki (nM)β2 Ki (nM)β1 Selectivity Ratio (β2 Ki / β1 Ki)
Bisoprolol1019019
Betaxolol910011.1
Atenolol100140014
Metoprolol7077011
Propranolol2.94.71.6
Carvedilol0.93.03.3
ICI 118,5511100.80.007

Note: Data compiled from studies on recombinant human receptors.[1] Selectivity ratios are calculated from the provided Ki values. ICI 118,551 is a known β2-selective antagonist.

Signaling Pathways and Experimental Workflow

To understand the context of these in vitro assays, it is crucial to visualize the underlying biological pathways and the experimental procedures used to measure drug efficacy.

G cluster_membrane Plasma Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts ATP to ligand Agonist (e.g., Epinephrine) ligand->beta_receptor Activates antagonist β-Blocker (Antagonist) antagonist->beta_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

Figure 1. Canonical β-Adrenergic Receptor Signaling Pathway.

The experimental determination of a compound's efficacy typically follows a structured workflow, beginning with target preparation and culminating in data analysis to derive metrics such as Ki or IC50 values.

G start Start prep Receptor Preparation (e.g., Cell Membrane Isolation) start->prep incubation Incubate Receptor with Radioligand & Test Compound prep->incubation assay Binding or Functional Assay separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation detection Detect Signal (e.g., Scintillation Counting) separation->detection analysis Data Analysis (Competition Curve Fitting) detection->analysis end Determine Ki / IC50 analysis->end

Figure 2. General Experimental Workflow for In Vitro Efficacy Testing.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for two key in vitro assays used to characterize β-blocker efficacy.

Radioligand Receptor Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for β1 or β2 adrenergic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol.

  • Test Compounds: β-blockers of interest, dissolved and serially diluted.

  • Assay Buffer: e.g., Tris-HCl buffer with MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.[2] This step separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.[2]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of the second messenger, cyclic adenosine monophosphate (cAMP).[4]

Objective: To determine the functional potency (IC50) of a β-blocker in inhibiting agonist-stimulated cAMP production.

Materials:

  • Cell Line: A whole-cell system expressing the β-adrenergic receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Agonist: A known β-adrenergic agonist, such as Isoproterenol.

  • Test Compounds: β-blockers of interest, dissolved and serially diluted.

  • cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or ELISA.[5]

  • Cell Culture Reagents: Growth media, buffers, and multi-well plates suitable for cell culture.

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.[4]

  • Pre-incubation with Antagonist: Remove the growth medium and add the test compounds (β-blockers) at various concentrations to the cells. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the β-agonist (typically a concentration that produces 80% of the maximal response, EC80) to all wells (except negative controls) and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells to release the intracellular cAMP. Follow the protocol of the chosen cAMP detection kit to measure the amount of cAMP produced in each well.[4]

  • Data Analysis: Plot the cAMP level (or the detection signal) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.

References

Safety Operating Guide

Navigating the Disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol, ensuring that operational procedures align with best practices. Due to the limited availability of specific data for this compound, the following procedures are based on information for structurally similar amino alcohols and general chemical waste management principles.

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar amino alcohols, this compound is likely to be corrosive and can cause severe skin burns and eye damage[1][2][3][4][5].

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles and/or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[2]. Ensure that an eyewash station and safety shower are readily accessible[2].

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations[2][4]. The following steps provide a general framework for its disposal as a hazardous chemical waste.

  • Waste Identification and Classification:

    • Based on similar compounds, this compound should be classified as a hazardous waste due to its corrosive nature[2][3][4].

    • It is crucial to consult your institution's environmental health and safety (EHS) office for specific classification and disposal guidelines.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents[2][3].

  • Disposal Protocol:

    • Do not dispose of this compound down the drain or in regular trash[2][3][4][6]. Discharge into the environment must be avoided[6].

    • The recommended method of disposal is to transfer the waste to a licensed chemical destruction plant or arrange for controlled incineration with flue gas scrubbing[6].

    • Contact your institution's EHS department or a certified chemical waste disposal company to arrange for pickup and proper disposal.

Quantitative Data Summary

There is currently no specific quantitative data available in the public domain regarding disposal limits or concentration thresholds for this compound. The following table is provided as a template for recording institutional or regulatory limits.

ParameterValueUnitsRegulatory Body
pH Limit for Sewer Disposal N/A
Concentration Limit in Waste Stream N/Amg/L
Reportable Quantity (RQ) N/Albs

N/A: Not Available in the reviewed literature.

Experimental Protocols

No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the reviewed literature. Research on the chemical recycling of other amino-alcohols has been conducted, but these are not intended as on-site disposal methods[7][8].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste (Corrosive) ppe->classify consult Consult Institutional EHS Guidelines classify->consult collect Collect in a Labeled, Sealed Container consult->collect storage Store in a Cool, Dry, Ventilated Area collect->storage incompatible Separate from Incompatible Materials (Acids, Oxidizing Agents) storage->incompatible disposal_method Select Disposal Method incompatible->disposal_method drain Drain Disposal disposal_method->drain trash Regular Trash disposal_method->trash licensed_disposal Arrange for Licensed Chemical Waste Disposal (Incineration) disposal_method->licensed_disposal prohibited1 PROHIBITED drain->prohibited1 prohibited2 PROHIBITED trash->prohibited2 recommended RECOMMENDED licensed_disposal->recommended

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.